Triethyl isocitrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethyl 1-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSUGKVPVMLOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-37-0 | |
| Record name | Triethyl isocitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYL ISOCITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
triethyl isocitrate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of triethyl isocitrate, including its chemical identity, physicochemical properties, and relevant biological and analytical information. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound is the triethyl ester of isocitric acid. It is an isomer of the more common triethyl citrate.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16496-37-0 | [1] |
| Molecular Formula | C₁₂H₂₀O₇ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1] |
| Synonyms | Isocitric acid, triethyl ester; Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source(s) |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 11 | [1] |
| Exact Mass | 276.12090297 Da | [1] |
| Polar Surface Area | 99.1 Ų | [1] |
Synthesis
Experimental Protocol: Synthesis of Triethyl Citrate (Analogous Procedure)
A preparation method for triethyl citrate involves the esterification of citric acid with ethanol.[3] The raw materials include citric acid, ethanol, and catalysts such as p-toluenesulfonic acid, phosphorous acid, and tetraethyl titanate.[3] The process is carried out via esterification, polymerization, and neutralization.[3] This process can be adapted for this compound by substituting citric acid with isocitric acid.
Biological Activity and Metabolism
This compound, as an ester of isocitric acid, may interact with enzymes that recognize isocitrate as a substrate. One such key enzyme is isocitrate lyase, which is part of the glyoxylate cycle.[2]
Proposed Metabolic Pathway
Based on the metabolism of the structurally similar acetyl triethyl citrate, it is proposed that this compound is metabolized via hydrolysis by esterases.[4] This would result in the sequential loss of ethyl groups.
Caption: Proposed metabolic pathway of this compound via hydrolysis.
Experimental Protocol: Enzymatic Assay of Isocitrate Lyase
This protocol can be adapted to investigate the interaction of this compound with isocitrate lyase. The principle of the assay is to measure the formation of glyoxylate, a product of the isocitrate lyase reaction.[5]
Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (absorbs at 324 nm)
Reagents:
-
Buffer: 50 mM Imidazole Buffer, pH 6.8[5]
-
Cofactor: 50 mM Magnesium Chloride (MgCl₂)[5]
-
Chelator: 10 mM Ethylenediaminetetraacetic Acid (EDTA)[5]
-
Detection Reagent: 40 mM Phenylhydrazine HCl[5]
-
Substrate: 10 mM DL-Isocitric Acid (or this compound for inhibition studies)[5]
-
Enzyme: Isocitrate Lyase solution (0.05 - 0.07 units/mL)[5]
Procedure:
-
In a cuvette, combine the buffer, MgCl₂, EDTA, and phenylhydrazine solutions.[5]
-
Add the substrate (isocitric acid). For inhibition studies, this compound would be added at varying concentrations.[5]
-
Equilibrate the mixture to 30°C.[5]
-
Initiate the reaction by adding the isocitrate lyase enzyme solution.[5]
-
Monitor the increase in absorbance at 324 nm for approximately 5 minutes.[5]
-
Calculate the rate of reaction from the linear portion of the absorbance curve.[5]
Analytical Methodology
The analysis of this compound can be performed using standard chromatographic and spectroscopic techniques. Method validation should be conducted according to ICH guidelines.[6]
Experimental Protocol: HPLC Method for a Related Compound (Triethyl Citrate)
A gradient reversed-phase HPLC method developed for a formulation containing clindamycin and triethyl citrate can be adapted for the analysis of this compound.[7]
-
Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm)[7]
-
Mobile Phase A: 10 mM carbonate buffer, pH 10.5[7]
-
Mobile Phase B: Acetonitrile[7]
-
Detection: UV at 214 nm[7]
-
Gradient: A suitable gradient program should be developed to ensure adequate separation of this compound from any impurities or other components in the sample matrix.
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[6]
Applications in Drug Development
Esters of citric acid, such as triethyl citrate, are used as plasticizers in pharmaceutical coatings.[8] this compound may have similar applications. Its potential interaction with enzymes like isocitrate lyase could also be explored for therapeutic purposes, particularly in microorganisms that rely on the glyoxylate cycle.[9]
Logical Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
References
- 1. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 3. Preparation method of non-toxic and efficient plasticizer triethyl citrate (2012) | Lianchao Xiao | 2 Citations [scispace.com]
- 4. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. database.ich.org [database.ich.org]
- 7. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Triethyl Isocitrate from Isocitric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of triethyl isocitrate from isocitric acid. While specific literature detailing the synthesis of this compound is limited, this document leverages established principles of Fischer esterification and detailed protocols for the synthesis of its structural isomer, triethyl citrate, to provide a robust theoretical and practical framework. This guide includes a review of the underlying chemical principles, detailed experimental protocols, quantitative data tables, and process visualizations to aid researchers in the successful synthesis and purification of this compound.
Introduction
This compound (triethyl 1-hydroxypropane-1,2,3-tricarboxylate) is the triethyl ester of isocitric acid, a key intermediate in the Krebs cycle. Its structural similarity to the widely used excipient and plasticizer, triethyl citrate, suggests potential applications in pharmaceutical formulations, polymer science, and as a specialty solvent. The synthesis of this compound is achieved through the Fischer esterification of isocitric acid with ethanol. This guide will provide a detailed methodology for this synthesis, drawing upon established procedures for similar compounds.
Core Chemical Principles: Fischer Esterification
The synthesis of this compound from isocitric acid is a classic example of a Fischer esterification reaction. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using a large excess of the alcohol (ethanol in this case) and/or by removing water as it is formed.[1][3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]
Experimental Protocols
The following protocols are based on well-documented procedures for the synthesis of triethyl citrate and are expected to be highly applicable to this compound synthesis with minor optimization.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Isocitric Acid | ≥95% | Commercially Available |
| Anhydrous Ethanol | ≥99.5% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 98% (or other acid catalyst) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Activated Carbon | Decolorizing Grade | Commercially Available |
| Diethyl Ether (for extraction) | Reagent Grade | Commercially Available |
Synthesis Procedure (Catalytic Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isocitric acid and a 5 to 10-fold molar excess of anhydrous ethanol.[1]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of isocitric acid) to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: To the remaining residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether twice more.
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Purification: The crude this compound can be further purified by vacuum distillation.
Synthesis Procedure (Non-Catalytic Method)
A catalyst-free method has been reported for the synthesis of triethyl citrate, which may be applicable to this compound.[4][5]
-
Reaction Setup: Prepare a 30-40% aqueous solution of isocitric acid.
-
Esterification: Add a molar excess of anhydrous ethanol to the isocitric acid solution. Heat the mixture with stirring at a temperature below 85°C.[4]
-
Neutralization and Purification: Follow steps 4-9 from the catalytic method.
Quantitative Data
The following tables summarize typical quantitative parameters based on the synthesis of triethyl citrate, which are expected to be a good starting point for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value Range | Notes |
| Molar Ratio (Ethanol:Isocitric Acid) | 5:1 to 10:1 | A large excess of ethanol drives the equilibrium towards the product.[1] |
| Catalyst Loading (H₂SO₄) | 1-2% (w/w of isocitric acid) | Other acid catalysts like p-toluenesulfonic acid can also be used.[2] |
| Reaction Temperature | 80-90°C | Gentle reflux temperature of ethanol. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [6] |
| CAS Number | 16496-37-0 | [6] |
| Molecular Formula | C₁₂H₂₀O₇ | [6] |
| Molecular Weight | 276.29 g/mol | [6] |
| Purity (commercially available) | 95% | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]
- 5. WO2018094756A1 - Process for producing triethyl citrate - Google Patents [patents.google.com]
- 6. Triethyl 1-hydroxypropane-1,2,3-tricarboxylate 95% | CAS: 16496-37-0 | AChemBlock [achemblock.com]
The Biological Significance of Triethyl Isocitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the biological properties of triethyl citrate and acetyl triethyl citrate. However, specific research on triethyl isocitrate is limited. This guide synthesizes the available information on this compound and, where direct data is unavailable, draws upon findings from structurally similar citrate esters to provide a comprehensive overview for research and development.
Introduction
This compound is an ester of isocitric acid, a key intermediate in the Tricarboxylic Acid (TCA) cycle.[1] Its structural similarity to isocitrate suggests a potential role as a metabolic modulator, capable of influencing cellular energy production and biosynthetic pathways. This technical guide provides an in-depth exploration of the known and potential biological significance of this compound, with a focus on its biochemical interactions, and presents methodologies for its further investigation.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental to its study and application in biological systems.
| Property | Value | Reference |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1] |
| Molecular Formula | C₁₂H₂₀O₇ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| CAS Number | 16496-37-0 | [1] |
Biochemical Role and Interaction with the TCA Cycle
This compound, as an analog of isocitrate, is hypothesized to interact with enzymes of the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for cellular respiration and biosynthesis.[1] The primary point of interaction is expected to be with enzymes that utilize isocitrate as a substrate.
Potential Inhibition of 2-Oxoglutarate Dehydrogenase
Caption: Hypothetical interaction of this compound with the TCA cycle.
Toxicology and Safety Profile
Direct toxicological studies on this compound are not extensively reported. However, data from its structural isomer, triethyl citrate, which is generally recognized as safe (GRAS) by the FDA, can provide some initial insights.[2]
Toxicological Data for Triethyl Citrate
The following table summarizes key toxicological data for triethyl citrate. It is crucial to note that while structurally similar, these values may not be directly applicable to this compound and dedicated studies are required.
| Study Type | Species | Route of Administration | Key Findings | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 8 g/kg | [2] |
| Acute Toxicity (LD50) | Cat | Oral | 4 g/kg | [2] |
| Short-term Toxicity | Rat | Oral (in diet) | No toxic effects observed at 1, 2, and 4 g/kg for 8 weeks. | [2] |
| Long-term Toxicity | Rat | Oral (in diet) | No adverse effects on blood, urine, gross and histopathology at up to 3% in the diet for 2 years. | [2] |
Experimental Protocols
To rigorously assess the biological significance of this compound, well-defined experimental protocols are necessary. The following sections detail generalized methodologies for investigating its effects on cellular metabolism.
Protocol for Assessing Effects on Cellular Respiration
This protocol outlines a method to determine the impact of this compound on mitochondrial function using high-resolution respirometry.
Objective: To quantify changes in cellular oxygen consumption rates in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
This compound
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Methodology:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Treatment: Incubate cells with varying concentrations of this compound for a predetermined duration.
-
Cell Preparation: Harvest and resuspend cells in a respiration medium.
-
Respirometry:
-
Load the cell suspension into the respirometer chambers.
-
Establish a baseline routine respiration rate.
-
Sequentially add mitochondrial substrates and inhibitors to assess different respiratory states (e.g., LEAK respiration, oxidative phosphorylation capacity, electron transport system capacity).
-
-
Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of this compound on mitochondrial function.
Caption: Experimental workflow for cellular respiration analysis.
Protocol for GC-MS Based Metabolomics
This protocol describes a general procedure for analyzing changes in the cellular metabolome following treatment with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To identify and quantify changes in intracellular metabolite levels to understand the metabolic pathways affected by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Methanol, Chloroform, Water (for extraction)
-
Derivatization agents (e.g., Methoxyamine hydrochloride, MSTFA)
-
Internal standards
-
GC-MS system
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a cold methanol/chloroform/water solvent system.
-
-
Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate metabolites based on their retention times and identify them based on their mass spectra.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify significant changes in metabolite levels between control and treated groups.
-
Conduct pathway analysis to determine the metabolic pathways impacted.
-
Caption: Workflow for GC-MS based metabolomics.
Conclusion and Future Directions
This compound presents an intriguing subject for research in metabolic modulation. While direct evidence of its biological activity is currently sparse, its structural relationship to a key TCA cycle intermediate suggests a high potential for interaction with cellular energy pathways. The methodologies outlined in this guide provide a framework for future investigations to elucidate the specific mechanisms of action and potential therapeutic applications of this compound. Further research is warranted to establish its enzyme kinetics, in vivo metabolic fate, and comprehensive safety profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural and Physicochemical Differences Between Triethyl Isocitrate and Triethyl Citrate
This technical guide provides a comprehensive comparison of this compound and triethyl citrate, two isomeric esters of significant interest in various scientific and industrial fields, including pharmaceuticals. The document elucidates their core structural differences, comparative physicochemical properties, and synthesis methodologies.
Core Structural Differences
This compound and triethyl citrate are structural isomers, sharing the same molecular formula (C₁₂H₂₀O₇) and molecular weight (276.28 g/mol ).[1][2] The critical distinction between them lies in the position of the hydroxyl (-OH) group on the propane backbone of the parent acid.
-
This compound: The IUPAC name is triethyl 1-hydroxypropane-1,2,3-tricarboxylate.[1] In this molecule, the hydroxyl group is located on the first carbon atom (C1) of the propane chain.
-
Triethyl Citrate: The IUPAC name is triethyl 2-hydroxypropane-1,2,3-tricarboxylate.[2] Here, the hydroxyl group is positioned on the central carbon atom (C2).[1]
This positional isomerism of the hydroxyl group can influence the molecule's reactivity, solubility, and stability.[1]
Comparative Physicochemical Data
The following table summarizes the key quantitative data for both compounds. Data for this compound is less commonly reported in literature compared to the widely used triethyl citrate.
| Property | This compound | Triethyl Citrate |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1] | triethyl 2-hydroxypropane-1,2,3-tricarboxylate[2] |
| Molecular Formula | C₁₂H₂₀O₇[1] | C₁₂H₂₀O₇[2][3] |
| Molecular Weight | 276.283 g/mol [1] | 276.28 g/mol [2] |
| CAS Number | 16496-37-0[1] | 77-93-0[4] |
| Appearance | - | Oily, colorless liquid[3][5] |
| Melting Point | - | -55 °C[2][3] |
| Boiling Point | - | 294 °C[2][3] |
| Density | - | 1.137 g/mL at 25 °C[3] |
| Solubility in Water | - | 6.5 g/100 mL (6.50 x 10⁴ mg/L)[2][6] |
| Flash Point | - | 155 °C[2] |
| Refractive Index | - | 1.439 - 1.441 at 20°C[4] |
Experimental Protocols: Synthesis
Both esters are synthesized via the esterification of their respective parent acids with ethanol.
3.1. Synthesis of this compound
The synthesis of this compound is achieved through the esterification of isocitric acid with ethanol.[1]
-
Reactants: Isocitric acid and anhydrous ethanol. A molar ratio of 1:3 to 1:4 (isocitric acid to ethanol) is typically used to ensure complete esterification.[1]
-
Procedure:
-
Dissolution: The isocitric acid is first dissolved in water to create a 30-40% solution to enhance its reactivity with ethanol.[1]
-
Esterification: The ethanol is added to the isocitric acid solution in the presence of a suitable acid catalyst (e.g., sulfuric acid). The mixture is refluxed to drive the reaction to completion.
-
Neutralization: After the reaction, the mixture is cooled, and the excess acid is neutralized to stabilize the product.[1]
-
Purification: The final product is purified through washing, filtration, and decolorization to remove by-products and unreacted reagents.[1]
-
3.2. Synthesis of Triethyl Citrate
Triethyl citrate is synthesized by the esterification of citric acid with ethanol, a process that has been optimized for industrial-scale production.[7][8]
-
Reactants: Citric acid and ethanol.
-
Catalyst: A variety of catalysts can be used, including mineral acids, but for greener and more efficient processes, solid acid catalysts like macroporous Amberlyst ion-exchange resins or modified zeolites are often employed.[8][9][10]
-
Procedure (Reactive Distillation): A continuous reactive distillation process is a preferred industrial method.[7][8]
-
Workflow: The process can involve a prereactor followed by a reactive distillation column.[8] In some schemes, a simple distillation column is placed after the prereactor to remove water before the mixture enters the reactive distillation column.[8]
-
Reaction and Separation: In the reactive distillation column, the esterification reaction occurs in the presence of the catalyst. The continuous removal of water (a byproduct) from the reaction mixture shifts the equilibrium towards the formation of the triethyl citrate product.
-
Yield: This method can achieve a high product yield, often exceeding 98.5 wt%.[8] The main byproduct is typically diethyl citrate.[8]
-
Applications in Research and Drug Development
While structurally similar, the applications of these two isomers have historically diverged.
-
This compound: This compound is primarily used as a reference standard in analytical chemistry.[1] In biological research, it serves as a tool to study metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, due to its structural similarity to citric acid.[1] It has been shown to inhibit certain enzymes within this cycle.[1]
-
Triethyl Citrate: Triethyl citrate has a well-established profile in the pharmaceutical and food industries.[11]
-
Pharmaceutical Plasticizer: It is widely used as a plasticizer in tablet and capsule coatings.[1][11][12][13] Its function is to enhance the flexibility and durability of polymer films in coatings, preventing them from cracking.[11][14] This is crucial for various formulations, including immediate-release, sustained-release, and enteric-coated products.[13]
-
Drug Delivery: By modulating the viscosity and physical properties of coatings, triethyl citrate helps control the release profiles of active pharmaceutical ingredients (APIs).[1][11]
-
Food Additive (E1505): It is used as a food additive to stabilize foams, particularly as a whipping aid for egg whites, and also acts as a solvent and emulsifier.[3][11]
-
Safety: It is generally regarded as a nontoxic and nonirritant material, and it is GRAS (Generally Recognized as Safe) listed.[13]
-
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethyl citrate - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Triethyl citrate | 77-93-0 [chemicalbook.com]
- 6. Triethyl citrate - Sciencemadness Wiki [sciencemadness.org]
- 7. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Triethyl Citrate (TEC): Plasticizer for Pharma Coatings & Food Additive - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Triethyl citrate: Significance and symbolism [wisdomlib.org]
- 13. phexcom.com [phexcom.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Solubility Landscape of Triethyl Isocitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of triethyl isocitrate in aqueous and organic solvents. Due to the limited availability of specific data for this compound, this document also includes comparative data for its close isomer, triethyl citrate, to offer a broader context for researchers.
Core Compound: this compound
This compound, systematically known as triethyl 1-hydroxypropane-1,2,3-tricarboxylate, is an ester of isocitric acid and ethanol.[1] Its chemical structure and properties are distinct from its more commonly studied isomer, triethyl citrate.
Chemical Identifiers:
-
IUPAC Name: triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]
-
Molecular Formula: C₁₂H₂₀O₇[1]
-
Molecular Weight: 276.28 g/mol [1]
-
CAS Number: 16496-37-0[1]
Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various aqueous and organic solvents remains largely unavailable. The focus of research has predominantly been on its isomer, triethyl citrate.
Comparative Analysis: Triethyl Citrate Solubility
To provide a frame of reference, this section details the solubility of the closely related isomer, triethyl citrate (triethyl 2-hydroxypropane-1,2,3-tricarboxylate; CAS Number: 77-93-0). While not the primary subject of this guide, this data can offer insights into the expected behavior of citrate esters.
| Solvent | Solubility | Temperature (°C) |
| Water | 6.5 g/100 mL | 25 |
| Water | 5.7 g/100 mL | 25 |
| Peanut Oil | Soluble 1 in 125 | Not Specified |
| Ethanol (95%) | Miscible | Not Specified |
| Acetone | Miscible | Not Specified |
| Propan-2-ol | Miscible | Not Specified |
| Diethyl Ether | Miscible | Not Specified |
| Carbon Tetrachloride | Slightly Soluble | Not Specified |
Experimental Protocol: General Method for Solubility Determination
In the absence of a specific published protocol for this compound, a general method for determining the solubility of a test chemical, adapted from established laboratory procedures, is provided below. This protocol can be tailored to assess the solubility of this compound in various solvents.
Objective: To determine the approximate solubility of a test chemical in a given solvent.
Materials:
-
Test chemical (this compound)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath capable of maintaining 37°C
-
Visual inspection apparatus (e.g., microscope or clear viewing background)
Procedure:
-
Initial High Concentration:
-
Weigh a precise amount of the test chemical (e.g., 10 mg) into a glass vial.
-
Add a small, measured volume of the solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).
-
-
Mechanical Agitation:
-
Gently mix the sample at room temperature.
-
Vortex the vial for 1-2 minutes.
-
If the chemical is not fully dissolved, sonicate in a water bath for up to 5 minutes.
-
-
Thermal Treatment:
-
If the chemical remains undissolved, warm the solution to 37°C for a period of 5 to 60 minutes.
-
-
Visual Assessment:
-
Carefully observe the solution against a clear background. A chemical is considered dissolved if the solution is clear with no visible particles, cloudiness, or precipitate.
-
-
Serial Dilution for Insoluble Compounds:
-
If the test chemical is insoluble at the initial concentration, increase the solvent volume by a factor of 10 to decrease the concentration (e.g., to 2 mg/mL).
-
Repeat the mechanical agitation and thermal treatment steps.
-
Continue this process of serial dilution until the chemical fully dissolves or the desired lower limit of solubility is reached.
-
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of chemical solubility.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the available foundational knowledge and a practical framework for its experimental determination. The comparative data for triethyl citrate serves as a useful, albeit indirect, reference for researchers. As new research emerges, it will be crucial to update our understanding of the specific physicochemical properties of this compound to better support its potential applications in research and drug development.
References
The Potential Role of Triethyl Isocitrate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethyl isocitrate, a triethyl ester of isocitric acid, is a molecule with the potential to influence cellular metabolism, primarily through its hydrolysis product, isocitrate. While direct experimental data on the metabolic effects of this compound is limited in publicly available literature, its chemical structure suggests a direct route into the heart of cellular energy production: the citric acid cycle. This technical guide provides an in-depth analysis of the theoretical role of this compound, focusing on its metabolic conversion and the subsequent impact on key enzymatic steps within the citric acid cycle. Detailed experimental protocols are provided to facilitate further research into this compound, and key metabolic pathways and experimental workflows are visualized to aid in conceptual understanding.
Introduction: Biochemical Profile of this compound
This compound (CAS 16496-37-0) is the triethyl ester of isocitric acid, an isomer of citric acid.[1] Its esterified nature is predicted to enhance its lipophilicity compared to isocitric acid, potentially facilitating its transport across cellular membranes. Once inside the cell, it is anticipated that cellular esterases will hydrolyze this compound into isocitric acid and three molecules of ethanol. This positions isocitrate as the primary bioactive metabolite of this compound.
Presumed Metabolic Fate and Entry into the Citric Acid Cycle
The central hypothesis for the metabolic role of this compound is its function as a pro-nutrient, delivering isocitrate directly to the cell. Isocitrate is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production and biosynthesis.
The entry of exogenous isocitrate, derived from this compound, would directly feed into the TCA cycle, potentially influencing the flux through this pathway and impacting cellular energy status and biosynthetic capabilities.
Impact on Key Metabolic Enzymes
The introduction of isocitrate into the cellular milieu will directly affect the enzymes that utilize it as a substrate: aconitase and isocitrate dehydrogenase. Furthermore, downstream effects on other TCA cycle enzymes are plausible.
Aconitase
Aconitase is a bifunctional enzyme that catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate. An increased concentration of isocitrate could potentially drive the reverse reaction, leading to an accumulation of citrate and cis-aconitate, depending on the cellular metabolic state.
Isocitrate Dehydrogenase (IDH)
Isocitrate dehydrogenase is a critical regulatory point in the TCA cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADH or NADPH. An increased availability of isocitrate would be expected to increase the forward reaction rate of IDH, leading to higher levels of α-ketoglutarate and reduced coenzymes, thereby boosting the cell's energy and reducing power.
Potential Inhibition of 2-Oxoglutarate Dehydrogenase Complex
Some evidence suggests that triethyl citrate (a structurally similar compound) may inhibit the 2-oxoglutarate dehydrogenase complex (OGDHC). It is plausible that this compound could exert a similar inhibitory effect. OGDHC is the subsequent enzyme in the TCA cycle after IDH, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Inhibition of OGDHC could lead to an accumulation of α-ketoglutarate.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue |
| 2-Oxoglutarate Dehydrogenase Complex | 2-Oxoglutarate | 0.15 | - | Azotobacter vinelandii[2] |
| 2-Oxoglutarate Dehydrogenase Complex | CoA | 0.014 | - | Azotobacter vinelandii[2] |
| 2-Oxoglutarate Dehydrogenase Complex | NAD+ | 0.17 | - | Azotobacter vinelandii[2] |
| 2-Oxoglutarate Dehydrogenase Complex | 2-Oxoglutarate | 0.220 | - | Mammalian |
| 2-Oxoglutarate Dehydrogenase Complex | CoA | 0.025 | - | Mammalian[3] |
| 2-Oxoglutarate Dehydrogenase Complex | NAD+ | 0.050 | - | Mammalian[3] |
| 2-Oxoglutarate Dehydrogenase | 2-Oxoglutarate | 0.14 ± 0.04 | 9 ± 3 | -[4] |
Note: Vmax values are highly dependent on the specific assay conditions and enzyme preparation and are therefore not always directly comparable.
Experimental Protocols
To investigate the potential role of this compound in cellular metabolism, a series of in vitro experiments can be conducted.
General Cell Culture Protocol for Metabolic Analysis
-
Cell Seeding: Plate cells of interest (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (solvent only) group.
-
Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of TCA cycle intermediates and other related metabolites.
Aconitase Activity Assay
This assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrate: Isocitrate solution.
-
Cell or tissue lysate.
-
-
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a UV-transparent 96-well plate, add the assay buffer and the cell lysate.
-
Initiate the reaction by adding the isocitrate substrate.
-
Immediately measure the increase in absorbance at 240 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the aconitase activity.
-
Isocitrate Dehydrogenase (IDH) Activity Assay
This assay measures the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 or MnCl2.
-
Substrate: Isocitrate solution.
-
Cofactor: NAD+ or NADP+ solution.
-
Cell or tissue lysate.
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the assay buffer, cofactor, and cell lysate.
-
Initiate the reaction by adding the isocitrate substrate.
-
Measure the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the IDH activity.
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Assay
This assay measures the reduction of NAD+ to NADH, coupled to the conversion of α-ketoglutarate to succinyl-CoA.
-
Reagents:
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl2, thiamine pyrophosphate (TPP), and cysteine-HCl.
-
Substrate: α-ketoglutarate solution.
-
Cofactors: Coenzyme A (CoA) and NAD+ solutions.
-
Mitochondrial fraction or cell lysate.
-
-
Procedure:
-
Isolate mitochondria or prepare cell lysates.
-
In a 96-well plate, add the assay buffer, cofactors, and mitochondrial/cell lysate.
-
Initiate the reaction by adding the α-ketoglutarate substrate.
-
Measure the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the OGDHC activity.
-
Signaling Pathways and Logical Relationships
The metabolic perturbations caused by an influx of isocitrate can have downstream effects on cellular signaling. For instance, the production of α-ketoglutarate by IDH is significant as α-ketoglutarate is a key cofactor for numerous dioxygenases, including those involved in epigenetic modifications and hypoxia signaling.
Conclusion and Future Directions
This compound presents an interesting tool for modulating cellular metabolism by providing a direct precursor to the citric acid cycle intermediate, isocitrate. While the current body of literature lacks direct quantitative data on its cellular effects, the established biochemistry of the citric acid cycle allows for the formulation of clear hypotheses regarding its potential impact. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these hypotheses and elucidate the precise role of this compound in cellular metabolism. Future studies should focus on performing metabolomics and flux analysis in various cell types upon treatment with this compound to provide the much-needed quantitative data to validate its presumed metabolic fate and effects. Such research will be invaluable for drug development professionals exploring novel ways to manipulate cellular energy and biosynthesis for therapeutic purposes.
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
A Technical Guide to the Hypothetical Enzymatic Conversion of Isocitrate to Triethyl Isocitrate
Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals no established or documented methods for the enzymatic conversion of isocitrate to triethyl isocitrate. Isocitrate is a structural isomer of citric acid, and while enzymatic and chemical processes for the synthesis of triethyl citrate are known, the substrate specificity of enzymes prevents the direct application of these methods to isocitrate. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for researchers and drug development professionals. It outlines a potential framework for developing and optimizing such a novel biocatalytic process, drawing upon established principles of enzyme-catalyzed esterification of other polycarboxylic and hydroxy acids.
Theoretical Framework for Biocatalytic Esterification of Isocitrate
The synthesis of this compound involves the esterification of the three carboxylic acid groups of isocitric acid with ethanol. From a biocatalytic perspective, this transformation presents several challenges, including the hydrophilic nature of isocitrate, potential steric hindrance due to its stereochemistry, and the need to drive the reaction equilibrium towards the tri-substituted ester in an aqueous environment where hydrolysis is favored.
Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of esters but can be effectively used to catalyze ester synthesis in non-aqueous or micro-aqueous environments.[1][2] Their versatility with respect to substrate acceptance and their stability in organic solvents make them prime candidates for the esterification of complex molecules like isocitrate. The generally accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.
Proposed Strategy for Enzyme Screening and Selection
Given the lack of specific data for isocitrate, an initial screening of a diverse panel of commercially available lipases would be a critical first step. The goal of this screening would be to identify one or more enzymes capable of recognizing isocitrate as a substrate and catalyzing its esterification with ethanol.
Table 1: Hypothetical Lipase Screening for this compound Synthesis
| Enzyme Source | Immobilization Support | Isocitrate Conversion (%) | Selectivity for this compound (%) |
| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin | 75 | 60 |
| Thermomyces lanuginosus Lipase (TLL) | Granulated silica | 45 | 35 |
| Pseudomonas fluorescens Lipase (PFL) | Octyl-silica | 60 | 50 |
| Rhizomucor miehei Lipase (RML) | Ion-exchange resin | 30 | 25 |
Note: The data in this table is purely illustrative and intended to represent the type of results one would seek in an initial enzyme screening experiment.
Hypothetical Optimization of Reaction Parameters
Once a lead enzyme candidate is identified (e.g., CALB from the hypothetical data above), the next phase would involve the systematic optimization of reaction conditions to maximize the yield and selectivity for this compound. Key parameters to investigate would include:
-
Molar Ratio of Substrates: Varying the ratio of ethanol to isocitrate can significantly influence the reaction equilibrium. An excess of ethanol is typically used to drive the reaction towards the formation of the tri-ester.
-
Enzyme Loading: The concentration of the biocatalyst will affect the reaction rate.
-
Temperature: Enzyme activity is temperature-dependent, with an optimal temperature beyond which denaturation can occur.
-
Water Activity: The removal of water, a byproduct of esterification, is crucial for achieving high conversion rates. This is often accomplished by using molecular sieves or performing the reaction under vacuum.
-
Solvent System: The choice of organic solvent is critical. It must solubilize the substrates to some extent without inactivating the enzyme. Tertiary alcohols like tert-butanol or non-polar solvents like heptane are often used.[3][4]
Table 2: Hypothetical Parameter Optimization for CALB-Catalyzed this compound Synthesis
| Run | Ethanol:Isocitrate Molar Ratio | Temperature (°C) | Enzyme Loading (wt%) | Time (h) | This compound Yield (%) |
| 1 | 3:1 | 50 | 10 | 24 | 45 |
| 2 | 5:1 | 50 | 10 | 24 | 65 |
| 3 | 5:1 | 60 | 10 | 24 | 78 |
| 4 | 5:1 | 60 | 15 | 24 | 85 |
| 5 | 5:1 | 60 | 15 | 48 | 92 |
Note: This table presents hypothetical data to illustrate the results of a process optimization study.
Proposed Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the key experiments outlined above.
4.1 Protocol for Lipase Screening
-
Materials:
-
Isocitric acid
-
Anhydrous ethanol
-
A selection of immobilized lipases (e.g., Novozym® 435 (CALB), Lipozyme® TL IM (TLL), etc.)
-
tert-Butanol (anhydrous)
-
3Å Molecular sieves (activated)
-
20 mL screw-cap vials
-
-
Procedure:
-
To a 20 mL vial, add isocitric acid (e.g., 0.1 mmol, 19.2 mg).
-
Add anhydrous ethanol in a 5:1 molar ratio to isocitrate (0.5 mmol, 23 mg).
-
Add 5 mL of tert-butanol.
-
Add 200 mg of activated 3Å molecular sieves.
-
Add 50 mg of the immobilized lipase to be screened.
-
Seal the vial and place it in an orbital shaker set to 200 rpm and 50°C.
-
After 24 hours, quench the reaction by filtering out the enzyme.
-
Analyze the supernatant for the presence of isocitrate esters using HPLC or GC-MS.
-
4.2 Protocol for Product Analysis (HPLC)
-
Instrumentation: HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute the reaction supernatant from protocol 4.1 in the initial mobile phase.
-
Quantification: Use external standards of isocitric acid to quantify substrate consumption. If standards for the ethyl esters of isocitrate are not available, relative peak areas can be used to estimate product distribution.
Visualizations of Workflow and Logical Relationships
5.1 Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the development of the proposed enzymatic conversion process.
Caption: A proposed workflow for developing an enzymatic synthesis of this compound.
5.2 Factors Influencing Enzymatic Esterification
This diagram illustrates the key factors and their interplay in the proposed biocatalytic system.
Caption: Key factors influencing the yield in the enzymatic synthesis of this compound.
Conclusion and Future Outlook
The enzymatic synthesis of this compound is a novel area of research with no currently established methods. This guide provides a comprehensive, though hypothetical, framework for researchers to begin exploring this possibility. The successful development of such a process would rely on identifying a suitable lipase with activity towards isocitrate and systematically optimizing the reaction conditions to favor the formation of the tri-ester. Future work could also involve protein engineering to enhance the specificity and efficiency of a candidate enzyme for this particular substrate. The protocols and workflows presented here offer a robust starting point for what could be a promising development in the field of green chemistry and biocatalysis.
References
- 1. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]
- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]
Methodological & Application
Application Note: Synthesis and Purification of Triethyl Isocitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyl isocitrate, the triethyl ester of isocitric acid, is a molecule of interest in various chemical and pharmaceutical research fields. Its structural similarity to triethyl citrate, a widely used non-toxic plasticizer and solvent, suggests potential applications in drug delivery, as a biocompatible solvent, and as a starting material for the synthesis of more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis and purification of this compound. The methodology is primarily derived from established procedures for the synthesis of the closely related compound, triethyl citrate, given the analogous chemical reactivity of isocitric acid.
The synthesis involves the Fischer esterification of isocitric acid with ethanol. The fundamental steps include the esterification reaction, followed by neutralization of the acidic reaction mixture, and subsequent purification of the crude product through washing, decolorization, and filtration.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1][2] |
| Molecular Formula | C₁₂H₂₀O₇ | [1][2] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| CAS Number | 16496-37-0 | [1][2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methods described for the synthesis of triethyl citrate and outlines a catalyst-free approach.[3][4]
Materials:
-
Isocitric acid
-
Anhydrous ethanol
-
Deionized water
-
Sodium hydroxide solution (e.g., 1 M)
-
Granular activated carbon
-
Diatomaceous earth or celite (for filtration)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Preparation of Isocitric Acid Solution:
-
Prepare a 30-40% aqueous solution of isocitric acid by dissolving the required amount of isocitric acid in deionized water. For example, to make a 35% solution, dissolve 35 g of isocitric acid in 65 mL of deionized water.
-
-
Esterification Reaction:
-
Transfer the isocitric acid solution to a round-bottom flask.
-
Add anhydrous ethanol to the flask. A molar ratio of ethanol to isocitric acid of 3:1 to 4:1 is recommended to drive the reaction towards completion.[1]
-
Set up the apparatus for reflux with a heating mantle and magnetic stirrer.
-
Heat the reaction mixture to a gentle reflux, typically around 80-85°C, while stirring continuously.[3] The reaction time can vary, but a duration of several hours is generally required for significant conversion. Monitoring the reaction progress by techniques like TLC or GC-MS is advisable if available.
-
-
Neutralization:
-
After the esterification is complete (or has reached equilibrium), cool the reaction mixture to room temperature.
-
Slowly add a sodium hydroxide solution to the esterified solution while stirring to neutralize any unreacted isocitric acid and any acidic byproducts.
-
Monitor the pH and adjust it to a final value between 6.5 and 7.0.[3]
-
Purification of this compound
Procedure:
-
Washing:
-
Transfer the neutralized solution to a separatory funnel.
-
Wash the solution 2-4 times with deionized water to remove any remaining salts, unreacted ethanol, and other water-soluble impurities.[3] For each wash, add an equal volume of deionized water, shake the funnel gently, allow the layers to separate, and then drain the aqueous (lower) layer.
-
-
Decolorization:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a small amount of granular activated carbon to the solution to remove colored impurities.
-
Stir the mixture for a period (e.g., 30 minutes) at room temperature.
-
-
Filtration:
-
Prepare a filtration setup with a Büchner funnel and a filtration flask. A pad of diatomaceous earth or celite can be used to aid in the removal of fine carbon particles.
-
Filter the solution containing the activated carbon using suction filtration to obtain a clear, colorless filtrate.[3]
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Use a rotary evaporator to remove any remaining water and residual ethanol to yield the purified this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Discussion
The provided protocol offers a general framework for the synthesis of this compound. For researchers requiring higher purity, further purification steps such as vacuum distillation or column chromatography may be necessary. The reaction conditions, particularly temperature and reaction time, can be optimized to improve the yield and purity of the final product. It is also worth noting that while a catalyst-free method is presented, the use of an acid catalyst, such as p-toluenesulfonic acid, could potentially increase the reaction rate, though it would necessitate an additional removal step during purification. The final product should be characterized using appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, to confirm its identity and purity.
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]
- 4. WO2018094756A1 - Process for producing triethyl citrate - Google Patents [patents.google.com]
Application Note: HPLC Analysis for the Separation of Triethyl Isocitrate Isomers
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of triethyl isocitrate diastereomers. Due to the presence of two chiral centers in the isocitrate moiety, this compound can exist as four stereoisomers. The successful separation of these isomers is crucial for researchers, scientists, and drug development professionals for purity assessment and characterization. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a robust starting point for method development.
Introduction
This compound is the triethyl ester of isocitric acid, a key intermediate in the citric acid cycle. Isocitric acid possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The esterification to form this compound does not alter these chiral centers. In pharmaceutical and biological research, the stereochemical configuration of a molecule can significantly impact its pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers[1][2]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds[1][3][4]. This application note outlines a proposed method utilizing a cellulose-based CSP for the resolution of this compound isomers.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this proposed method, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is suggested.
-
Column: Chiralcel® OD-H (or equivalent)
-
Dimensions: 250 mm x 4.6 mm
-
Particle Size: 5 µm
-
-
Mobile Phase Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol, IPA).
-
Sample Solvent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Sample Preparation
-
Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the sample solvent.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the sample solvent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions
The following conditions are proposed as a starting point for method development.
| Parameter | Proposed Condition |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 30 minutes (adjust as needed) |
Method Development and Optimization
The separation of chiral compounds can be highly selective and may require optimization[5][6]. If the initial conditions do not provide adequate resolution, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate may improve separation.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Testing temperatures between 15 °C and 40 °C is recommended.
Data Presentation
The following table presents hypothetical quantitative data for a successful separation of the four this compound stereoisomers based on the proposed method.
| Isomer | Retention Time (min) | Peak Area (mAU*s) | Relative Abundance (%) |
| Isomer 1 | 12.5 | 450.2 | 24.8 |
| Isomer 2 | 15.8 | 455.1 | 25.1 |
| Isomer 3 | 19.2 | 448.9 | 24.7 |
| Isomer 4 | 22.1 | 461.5 | 25.4 |
| Total | - | 1815.7 | 100.0 |
Note: This data is for illustrative purposes only and actual results may vary.
Mandatory Visualizations
Logical Relationship of this compound Isomers
Isocitric acid has two chiral centers, leading to four stereoisomers. These consist of two pairs of enantiomers, with the pairs being diastereomers to each other.
Caption: Stereoisomeric relationships of this compound.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the workflow for the HPLC analysis of this compound isomers.
Caption: HPLC analysis workflow for this compound isomers.
Conclusion
The proposed HPLC method provides a strong starting point for the separation of this compound stereoisomers. The use of a polysaccharide-based chiral stationary phase is a well-established strategy for resolving complex chiral mixtures. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to meet their specific analytical needs for the characterization and purity assessment of this compound.
References
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: Utilizing Triethyl Isocitrate as a Cell-Permeable Precursor for Intracellular Isocitrate Dehydrogenase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenases (IDH1, IDH2, and IDH3) are critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH in the process.[1] These enzymes are central to cellular energy metabolism, redox balance, and various biosynthetic pathways. Dysregulation of IDH activity is implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.
Studying intracellular IDH activity often requires methods that can deliver the enzyme's substrate, isocitrate, across the cell membrane. Isocitrate itself is a charged molecule with poor cell permeability. Triethyl isocitrate, an esterified form of isocitrate, offers a solution to this challenge. As a more lipophilic molecule, it can readily cross cell membranes. Once inside the cell, endogenous esterases are expected to hydrolyze the ethyl ester groups, releasing isocitrate and making it available for metabolism by intracellular IDH enzymes. This "pro-substrate" approach enables the investigation of intracellular IDH activity in a more physiologically relevant context.
This application note provides a detailed protocol for using this compound to assess intracellular IDH activity in cultured cells. The methodology involves the cellular delivery of this compound, followed by the preparation of cell lysates and the subsequent measurement of IDH activity using a colorimetric assay.
Principle of the Method
The assay is based on a two-step process. First, cultured cells are incubated with this compound, which diffuses across the cell membrane. Intracellular esterases then convert this compound into isocitrate. In the second step, the cells are lysed, and the activity of IDH in the lysate is measured. The IDH-catalyzed conversion of the newly formed isocitrate to α-ketoglutarate is coupled to the reduction of NADP⁺ to NADPH. The resulting NADPH reduces a probe, generating a colored product that can be quantified by measuring its absorbance, typically at 450 nm. The rate of color development is directly proportional to the IDH activity in the cell lysate.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for IDH Isoforms
| Parameter | IDH1 (cytosolic, NADP⁺-dependent) | IDH2 (mitochondrial, NADP⁺-dependent) | IDH3 (mitochondrial, NAD⁺-dependent) |
| Substrate | Isocitrate | Isocitrate | Isocitrate |
| Cofactor | NADP⁺ | NADP⁺ | NAD⁺ |
| Kₘ for Isocitrate (µM) | 10-50 | 10-50 | 50-150 |
| Vₘₐₓ (U/mg) | Variable | Variable | Variable |
| Cellular Location | Cytoplasm, Peroxisomes | Mitochondria | Mitochondria |
Note: Actual kinetic values can vary depending on the specific enzyme, assay conditions, and cell type.
Experimental Protocols
Part 1: Cellular Treatment with this compound
This part of the protocol describes how to load cultured cells with isocitrate using this compound.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO.
-
Cell Treatment:
-
Remove the culture medium.
-
Add fresh complete medium containing the desired final concentration of this compound (a titration from 1 to 100 µM is recommended to determine the optimal concentration for your cell type).
-
Incubate the cells for a suitable period (e.g., 2-4 hours) at 37°C in a CO₂ incubator. This allows for cellular uptake and hydrolysis of this compound.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells using a cell scraper in an appropriate volume of IDH Assay Buffer (see Part 2).
-
Suspension cells: Centrifuge the cell suspension to pellet the cells. Aspirate the medium, wash the cells twice with ice-cold PBS, and resuspend the cell pellet in an appropriate volume of IDH Assay Buffer.
-
-
Cell Lysis:
-
Homogenize or sonicate the cell suspension on ice.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant, which contains the cell lysate with active IDH, for immediate use in the IDH activity assay.
-
Part 2: Measurement of Isocitrate Dehydrogenase Activity
This part of the protocol is adapted from commercially available colorimetric IDH assay kits.
Materials:
-
Cell lysate (from Part 1)
-
IDH Assay Buffer
-
NADP⁺ and/or NAD⁺ solution
-
IDH Substrate (Isocitrate, for positive control)
-
Developer solution (containing a tetrazolium salt)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix for each sample to be tested. For each well, combine the necessary volume of IDH Assay Buffer, NADP⁺ (for IDH1/2) or NAD⁺ (for IDH3), and the developer solution.
-
Sample and Control Wells:
-
Sample Wells: Add the prepared cell lysate to the wells of a 96-well plate.
-
Background Control Wells: To correct for background absorbance, prepare parallel wells containing the cell lysate but without the addition of the NADP⁺/NAD⁺ cofactor.
-
Positive Control Wells: Use a known amount of purified IDH enzyme or a cell lysate known to have high IDH activity.
-
-
Initiate the Reaction: Add the reaction mix to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 450 nm in kinetic mode every 1-5 minutes for at least 30-60 minutes.
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔOD/minute).
-
Subtract the rate of the background control from the rate of the sample wells.
-
The IDH activity can be calculated based on a standard curve generated with known concentrations of NADPH or NADH. One unit of IDH is the amount of enzyme that generates 1.0 µmole of NADPH or NADH per minute at 37°C.
-
Visualizations
Caption: Experimental workflow for measuring intracellular IDH activity.
Caption: Metabolic conversion of this compound for IDH activity.
References
Application Notes and Protocols: Triethyl Isocitrate in Enzymatic Assays for Isocitrate Lyase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, an essential metabolic pathway for bacteria, fungi, and plants, enabling them to utilize two-carbon compounds for growth. This pathway is absent in vertebrates, making ICL an attractive target for the development of novel antimicrobial and antifungal agents. The enzymatic assay of ICL is fundamental for studying its kinetics, screening for inhibitors, and understanding its role in microbial metabolism.
These application notes provide a detailed protocol for the standard enzymatic assay of isocitrate lyase using its natural substrate, DL-isocitric acid. Furthermore, we present a hypothetical protocol for the investigation of triethyl isocitrate as a potential substrate or pro-substrate for ICL. While the use of this compound in ICL assays is not established in the literature, this document provides a framework for researchers interested in exploring its potential utility.
Principle of the Isocitrate Lyase Assay
The standard assay for isocitrate lyase is a continuous spectrophotometric rate determination. Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. The production of glyoxylate is monitored by its reaction with phenylhydrazine to form glyoxylate phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at 324 nm is directly proportional to the isocitrate lyase activity.[1]
Reaction Scheme:
-
Isocitrate → Succinate + Glyoxylate (catalyzed by Isocitrate Lyase)
-
Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone
Data Presentation
Table 1: Reagents for Standard Isocitrate Lyase Assay
| Reagent | Stock Concentration | Volume per Assay (mL) | Final Concentration |
| Imidazole Buffer, pH 6.8 | 50 mM | 0.60 | 30 mM |
| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 | 5 mM |
| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 | 1 mM |
| Phenylhydrazine HCl | 40 mM | 0.10 | 4 mM |
| DL-Isocitric Acid | 10 mM | 0.10 | 1 mM |
| Isocitrate Lyase Enzyme | 0.05 - 0.07 units/mL | 0.10 | 0.005 - 0.007 units |
| Total Volume | 1.00 |
Table 2: Hypothetical Reagent Concentrations for this compound Assay
| Reagent | Stock Concentration | Volume per Assay (mL) | Final Concentration |
| Imidazole Buffer, pH 6.8 | 50 mM | 0.60 | 30 mM |
| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 | 5 mM |
| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 | 1 mM |
| Phenylhydrazine HCl | 40 mM | 0.10 | 4 mM |
| This compound | 10 mM | 0.10 | 1 mM |
| Isocitrate Lyase Enzyme | 0.05 - 0.07 units/mL | 0.10 | 0.005 - 0.007 units |
| Total Volume | 1.00 |
Experimental Protocols
Protocol 1: Standard Enzymatic Assay for Isocitrate Lyase
This protocol is adapted from the established method for determining isocitrate lyase activity.[1]
Materials:
-
Imidazole
-
Magnesium Chloride (MgCl₂)
-
Ethylenediaminetetraacetic Acid (EDTA)
-
Phenylhydrazine Hydrochloride
-
DL-Isocitric Acid, Trisodium Salt
-
Isocitrate Lyase
-
Deionized water
-
1 M HCl
-
Spectrophotometer capable of measuring absorbance at 324 nm
-
Thermostatted cuvette holder
-
Cuvettes (1 cm path length)
Reagent Preparation:
-
50 mM Imidazole Buffer, pH 6.8: Dissolve imidazole in deionized water to a final concentration of 50 mM. Adjust the pH to 6.8 at 30°C with 1 M HCl.
-
50 mM MgCl₂ Solution: Dissolve MgCl₂ in deionized water.
-
10 mM EDTA Solution: Dissolve EDTA, disodium salt, in deionized water.
-
40 mM Phenylhydrazine HCl Solution: Prepare fresh by dissolving phenylhydrazine hydrochloride in deionized water.
-
10 mM DL-Isocitric Acid Solution: Dissolve DL-isocitric acid, trisodium salt, in deionized water.
-
Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 units/mL of isocitrate lyase in cold 50 mM Imidazole Buffer, pH 6.8.
Assay Procedure:
-
Pipette the following reagents into a cuvette:
-
0.60 mL of 50 mM Imidazole Buffer
-
0.10 mL of 50 mM MgCl₂
-
0.10 mL of 10 mM EDTA
-
0.10 mL of 40 mM Phenylhydrazine HCl
-
0.10 mL of 10 mM DL-Isocitric Acid
-
-
Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 324 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the Isocitrate Lyase Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₃₂₄/minute) from the linear portion of the curve.
-
Run a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic reaction.
Calculation of Enzyme Activity:
One unit of isocitrate lyase will catalyze the formation of 1.0 µmole of glyoxylate from isocitrate per minute at pH 6.8 at 30°C.
Protocol 2: Hypothetical Assay for Isocitrate Lyase using this compound
This protocol is a proposed starting point for investigating this compound as a potential substrate. It assumes that this compound may be hydrolyzed to isocitrate, which is then acted upon by isocitrate lyase.
Preliminary Considerations:
-
Spontaneous Hydrolysis: First, it is crucial to determine if this compound spontaneously hydrolyzes to isocitrate under the assay conditions (pH 6.8, 30°C) in the absence of any enzyme. This can be tested by incubating this compound in the assay buffer and analyzing for the presence of isocitrate over time using methods like HPLC or by running the standard ICL assay on the incubated solution.
-
Enzymatic Hydrolysis: Investigate if a non-specific esterase present as a contaminant in the ICL preparation, or if ICL itself, can hydrolyze this compound. This can be tested by incubating this compound with the ICL enzyme preparation and monitoring for isocitrate formation.
Materials:
-
All materials from Protocol 1
-
This compound
Reagent Preparation:
-
Prepare reagents as in Protocol 1, replacing the DL-Isocitric Acid solution with a 10 mM this compound Solution in deionized water. The solubility of this compound in aqueous buffer should be confirmed.
Assay Procedure:
-
Follow the same procedure as in Protocol 1, but use the 10 mM this compound solution in place of the DL-Isocitric Acid solution.
-
Run parallel control experiments:
-
Positive Control: The standard assay with DL-isocitric acid.
-
Negative Control (No Enzyme): A reaction mixture with this compound but without isocitrate lyase to measure the rate of non-enzymatic formation of the phenylhydrazone derivative.
-
Negative Control (No Substrate): A reaction mixture with isocitrate lyase but without this compound.
-
Interpretation of Results:
-
If activity is observed: This could indicate that isocitrate lyase can directly utilize this compound or that an esterase activity (either from ICL itself or a contaminant) is converting it to isocitrate. Further experiments would be needed to distinguish between these possibilities.
-
If no activity is observed: This suggests that under these conditions, this compound is not a substrate for isocitrate lyase.
Visualizations
Caption: Workflow for the standard isocitrate lyase enzymatic assay.
References
Application Note: Triethyl Isocitrate as a Reference Standard in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of metabolomics, the comprehensive analysis of small molecules in a biological system, accuracy and reproducibility are paramount. Reference standards, including internal standards, are crucial for achieving reliable and comparable quantitative data across different samples, batches, and laboratories.[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analytes of interest, which is added in a known quantity to every sample before analysis. It helps to correct for variations that can occur during sample preparation, derivatization, injection, and analysis, thereby improving the precision of the measurement.[1][3]
A significant challenge in metabolomics is the analysis of isomers—molecules with the same molecular formula but different structural arrangements. Citrate and isocitrate, key intermediates in the citric acid cycle, are a classic example of isomers that are difficult to distinguish using standard analytical techniques.[4] Their esterified forms, such as triethyl citrate and triethyl isocitrate, present similar analytical challenges.
This application note provides a detailed protocol and framework for the potential use of this compound as a reference standard, specifically as an internal standard, in Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics. While triethyl citrate is more commonly available as a certified reference material, this guide outlines the necessary steps and considerations for employing its isomer, this compound, for targeted and untargeted metabolomics studies.[5][6]
Physicochemical Properties and Data
Understanding the properties of a reference standard is the first step in its application. This compound is the triethyl ester of isocitric acid. Its properties make it suitable for GC-MS analysis due to its volatility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [7] |
| Molecular Formula | C₁₂H₂₀O₇ | [7] |
| Molecular Weight | 276.28 g/mol | [7] |
| CAS Number | 16496-37-0 | [7] |
| Appearance | Assumed to be a liquid at room temperature |
| Purity | >99% for use as a reference standard |[5] |
Note: Data for this compound is limited; some properties are inferred from its structure and the properties of its isomer, triethyl citrate.
Experimental Protocol: GC-MS Analysis
This protocol details the use of this compound as an internal standard for the relative quantification of metabolites in a biological sample, such as plasma or cell culture extracts.
Materials and Reagents
-
This compound Certified Reference Material (CRM)
-
Methanol, Acetonitrile, Isopropanol (LC-MS grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (silylation grade)
-
Ultrapure water
-
Biological samples (e.g., plasma, cell extracts)
-
Microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
-
GC-MS system with autosampler
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound CRM. Dissolve it in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution. Store at -20°C.
-
Working Solution (50 µg/mL): Dilute the stock solution with methanol to create a working internal standard solution at a concentration of 50 µg/mL. This concentration may need optimization based on the expected concentration of analytes in the samples.
Sample Preparation and Extraction Workflow
The following workflow is a standard procedure for extracting small molecules from biological samples for metabolomics analysis.
Caption: Workflow for sample preparation using an internal standard.
-
Metabolic Quenching: To 100 µL of sample (e.g., plasma) in a microcentrifuge tube, add 500 µL of ice-cold methanol to precipitate proteins and quench enzymatic activity.
-
Internal Standard Spiking: Add 10 µL of the 50 µg/mL this compound working solution to each sample.
-
Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to complete dryness using a nitrogen evaporator or vacuum concentrator.
-
Derivatization: Re-dissolve the dried extract in 50 µL of pyridine. Add 50 µL of MSTFA w/ 1% TMCS. Cap the vial tightly and incubate at 60°C for 60 minutes to convert non-volatile metabolites into volatile silylated derivatives.
GC-MS Instrumentation
The following table provides typical starting parameters for a GC-MS system. These may require optimization for specific instruments and analytes.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 70°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Analysis and Interpretation
The primary role of the internal standard is to normalize the signal of the target analytes.
Caption: Logic for internal standard-based quantification.
-
Peak Integration: Identify the chromatographic peaks for the derivatized this compound and other target metabolites based on their retention times and mass spectra. Integrate the peak areas.
-
Response Ratio Calculation: For each analyte, calculate the response ratio:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
-
Relative Quantification: Compare the response ratios for each analyte across different sample groups (e.g., control vs. treated). This normalization corrects for variations in sample handling and instrument performance, allowing for a more accurate comparison of relative metabolite levels.
Challenges and Considerations
-
Isomeric Specificity: The primary challenge is the potential for co-elution and mass spectral similarity with its isomer, triethyl citrate. High-resolution chromatography (e.g., using a longer GC column or a slower temperature ramp) is essential to attempt separation. Furthermore, specific fragment ions that can differentiate between the two isomers must be identified for accurate quantification.[4]
-
Standard Purity: The this compound used must be of high purity and certified as a reference material to ensure that quantification is not skewed by contaminants.[5]
-
Stability: The stability of this compound in the storage solvent and in the prepared samples should be evaluated to ensure it does not degrade during the experimental process.
-
Method Validation: Any analytical method using this compound as an internal standard must be thoroughly validated. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the results are reliable.
Conclusion
This compound holds potential as an internal standard for GC-MS-based metabolomics, particularly for studies involving esterified organic acids. Its use can significantly improve data quality by correcting for analytical variability. However, due to the significant challenge of distinguishing it from its common isomer, triethyl citrate, rigorous chromatographic separation and mass spectrometric validation are critical. Researchers and drug development professionals should carefully validate their methods and use certified reference materials to ensure the generation of accurate and reproducible metabolomic data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-synth.com [pure-synth.com]
- 6. Triethyl citrate - reference spectrum | LGC Standards [lgcstandards.com]
- 7. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of Triethyl Isocitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triethyl isocitrate (TEIC) is the triethyl ester of isocitric acid, an isomer of the more commonly known citric acid. As an analogue of a key intermediate in the tricarboxylic acid (TCA) or citric acid cycle, TEIC holds potential for modulating cellular metabolism and related biological pathways.[1] Its structural similarity to triethyl citrate, a compound used as a plasticizer in pharmaceutical formulations and food products, suggests a favorable safety profile.[1] However, the stereochemical difference between isocitrate and citrate can lead to distinct interactions with enzymes and receptors.[1]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, enabling researchers to assess its cytotoxic, metabolic, anti-inflammatory, and antioxidant properties. The following protocols are designed to serve as a foundational framework for screening and characterizing the biological activity of TEIC.
Physicochemical Properties of this compound
A summary of the key computed properties for this compound is presented below. This information is essential for preparing stock solutions and understanding the compound's general characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₇ | [2] |
| Molecular Weight | 276.28 g/mol | [2] |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [2] |
| CAS Number | 16496-37-0 | [2] |
| XLogP3 | 0.3 | [2] |
Protocol 1: Preliminary Cytotoxicity Assessment using MTT Assay
Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT Cell Viability Assay.
Methodology:
-
Reagent Preparation:
-
TEIC Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute in serum-free cell culture medium to achieve final desired concentrations. Note: The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[3] Filter-sterilize and store at 4°C, protected from light.[4]
-
Solubilization Solution: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.
-
-
Cell Seeding:
-
Seed a chosen cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 1000 µM).
-
Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Protocol:
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
-
Plot the % viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
The results should be summarized in a table, presenting the IC₅₀ values at different time points.
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| HepG2 | 24 | [Insert Value] |
| HepG2 | 48 | [Insert Value] |
| SH-SY5Y | 24 | [Insert Value] |
| SH-SY5Y | 48 | [Insert Value] |
Protocol 2: In Vitro Enzyme Inhibition Assay (Isocitrate Dehydrogenase)
Given that this compound is an ester of a TCA cycle intermediate, its potential to inhibit key enzymes in this pathway, such as Isocitrate Dehydrogenase (ICDH), is of significant interest.[1] ICDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. An in vitro assay can measure the inhibition of this activity.
Potential Mechanism of Action via TCA Cycle
Caption: Potential inhibition of Isocitrate Dehydrogenase (ICDH) in the TCA cycle.
Methodology:
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Recombinant human ICDH enzyme.
-
Substrate: Isocitrate (e.g., 10 mM stock).
-
Cofactor: NADP⁺ (e.g., 10 mM stock).
-
This compound (TEIC) serial dilutions.
-
-
Assay Procedure:
-
The assay is performed in a 96-well, UV-transparent plate.
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of TEIC dilutions to the test wells. Add 10 µL of buffer to the control (100% activity) wells.
-
Add 20 µL of the ICDH enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 20 µL mixture of Isocitrate and NADP⁺ (final concentration e.g., 1 mM Isocitrate, 0.5 mM NADP⁺).
-
Immediately measure the increase in absorbance at 340 nm (due to NADPH formation) every minute for 15-30 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each TEIC concentration:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
-
Plot the % inhibition against the log concentration of TEIC to determine the IC₅₀ value.
-
Data Presentation:
Summarize the inhibitory activity of TEIC against the target enzyme.
| Enzyme Target | Source | IC₅₀ (µM) |
| Isocitrate Dehydrogenase (ICDH) | Recombinant Human | [Insert Value] |
| 2-Oxoglutarate Dehydrogenase | Bovine Heart | [Insert Value] |
Protocol 3: Anti-Inflammatory Activity Assay
This protocol assesses the potential of this compound to reduce the production of pro-inflammatory cytokines, such as TNF-α, in a cellular model of inflammation. Human monocytic THP-1 cells are differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]
Experimental Workflow for Anti-Inflammatory Assay
Caption: Workflow for the LPS-induced TNF-α secretion assay in THP-1 cells.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48 hours.
-
After differentiation, aspirate the medium, wash the adherent cells gently with PBS, and add fresh complete medium. Allow cells to rest for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Include appropriate controls: negative control (no LPS, no TEIC), positive control (LPS only), and vehicle control (LPS + DMSO).
-
Incubate for 18-24 hours.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each TEIC concentration compared to the LPS-only control.
-
% Inhibition = [(TNFα_LPS - TNFα_TEIC) / TNFα_LPS] * 100
-
Data Presentation:
Present the data on cytokine inhibition clearly.
| TEIC Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| 0 (LPS Control) | [Insert Value] | 0 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
Protocol 4: Antioxidant Potential Assessment using DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[8] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.[9] This color change is proportional to the antioxidant activity and can be measured spectrophotometrically.[9]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH Free Radical Scavenging Assay.
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
TEIC Solutions: Prepare serial dilutions of this compound in methanol (e.g., 10 µg/mL to 1000 µg/mL).
-
Standard: Prepare serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the TEIC dilutions, standard solutions, or methanol (for the control) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the scavenging percentage against the concentration to determine the SC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation:
Compare the scavenging activity of TEIC with the standard antioxidant.
| Compound | SC₅₀ (µg/mL) |
| This compound | [Insert Value] |
| Ascorbic Acid (Standard) | [Insert Value] |
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Triethyl Isocitrate as a Plasticizer in Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethyl isocitrate (and its commonly used isomer, triethyl citrate) as a potential plasticizer for various biodegradable polymers. This document includes a summary of its effects on polymer properties, detailed experimental protocols for material preparation and characterization, and visual workflows to guide your research and development.
Introduction
Triethyl citrate (TEC) is a non-toxic, biodegradable, and eco-friendly plasticizer derived from citric acid.[1][2] It is widely used to enhance the flexibility, processability, and durability of biodegradable polymers such as Polylactic Acid (PLA), and Poly(L-lactic-co-glycolic acid) (PLGA).[1][2][3] The addition of TEC to a polymer matrix reduces the intermolecular forces between polymer chains, thereby increasing their mobility and resulting in a more flexible and less brittle material.[2] This makes it an excellent alternative to traditional phthalate-based plasticizers, especially in applications with stringent safety requirements like food packaging, medical devices, and pharmaceutical coatings.[2]
Data Presentation
The following tables summarize the quantitative effects of triethyl citrate on the properties of biodegradable polymers.
Table 1: Effect of Triethyl Citrate (TEC) on the Thermal Properties of Polylactic Acid (PLA)
| TEC Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Cold Crystallization Temp. (Tcc) (°C) | Melting Temp. (Tm) (°C) |
| 0 | 60.3 | 130.9 | 150.1 |
| 10 | 45.1 | 100.2 | 148.5 |
| 20 | 35.8 | 85.7 | 147.2 |
| 30 | 28.2 | 71.7 | 145.8 |
Data extracted from a study on PLA plasticized with citrate esters.
Table 2: Effect of Triethyl Citrate (TEC) on the Mechanical Properties of Polylactic Acid (PLA)
| TEC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 | 65 | 3.5 | 3.5 |
| 5.0 | 42 | 15 | 2.4 |
| 7.5 | 38 | 250 | 1.8 |
Note: These are representative values from literature and may vary based on the specific grade of PLA and processing conditions.
Experimental Protocols
Protocol 1: Preparation of Plasticized Biodegradable Polymer Films via Solvent Casting
This protocol describes the preparation of polymer films with varying concentrations of this compound.
Materials:
-
Biodegradable Polymer (e.g., PLA, PCL) pellets or powder
-
This compound (or Triethyl Citrate)
-
Volatile Solvent (e.g., Dichloromethane (DCM), Chloroform, or a safer alternative like ethyl acetate)
-
Glass petri dishes or a flat casting surface
-
Magnetic stirrer and hotplate
-
Desiccator with a drying agent
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known amount of the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v).
-
Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer and solvent.
-
-
Addition of Plasticizer:
-
Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 5%, 10%, 15% w/w with respect to the polymer).
-
Add the this compound to the polymer solution and stir for at least 30 minutes to ensure a homogenous mixture.
-
-
Casting:
-
Pour the polymer-plasticizer solution evenly into a glass petri dish or onto a level casting surface. The volume of the solution will determine the final thickness of the film.
-
Cover the casting surface with a lid or an inverted beaker, leaving a small opening to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of defects in the film.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature for 24-48 hours.
-
Once the film appears dry, carefully peel it from the casting surface.
-
Place the film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.
-
-
Storage:
-
Store the dried films in a desiccator or a sealed, dry container to prevent moisture absorption.
-
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal properties of the plasticized polymer films.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Cut a small, representative sample (5-10 mg) from the prepared polymer film.
-
Accurately weigh the sample and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
The thermal program typically consists of a heat-cool-heat cycle to erase the thermal history of the material. A typical program for PLA would be:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min). This scan provides information about the initial thermal properties.
-
Cooling Scan: Cool the sample from the molten state back to room temperature or below its glass transition temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to above its melting point at the same heating rate as the first scan. This scan reveals the inherent thermal properties of the material after erasing its previous thermal history.
-
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
-
The degree of crystallinity can also be calculated from the enthalpy of melting.
-
Protocol 3: Mechanical Testing using a Universal Testing Machine
This protocol describes the procedure for evaluating the mechanical properties of the plasticized films.
Instrumentation:
-
Universal Testing Machine with a suitable load cell
-
Tensile grips
-
Calipers for measuring sample dimensions
Procedure:
-
Specimen Preparation:
-
Cut the polymer films into a standard shape for tensile testing, such as a dumbbell or rectangular shape, following ASTM D882 or a similar standard.
-
Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
-
Tensile Testing:
-
Mount the specimen securely in the tensile grips of the universal testing machine, ensuring it is aligned vertically.
-
Set the appropriate test parameters, such as the crosshead speed (e.g., 5 mm/min).
-
Start the test and record the load and displacement data until the specimen breaks.
-
-
Data Analysis:
-
From the resulting stress-strain curve, calculate the following mechanical properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Visualizations
References
Application Notes and Protocols: Triethyl Isocitrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl isocitrate is an ester of isocitric acid. While its structural isomer, triethyl citrate, is well-documented as a biocompatible plasticizer in pharmaceutical coatings and medical plastics, the applications of this compound in cell culture are a nascent field of study. Preliminary evidence suggests that, like other citrate esters, it has low toxicity and the potential to influence cellular metabolism due to the central role of isocitrate in the tricarboxylic acid (TCA) cycle.
These application notes provide a framework for investigating the potential uses of this compound in cell culture, including its evaluation as a biocompatible material and as a modulator of cellular metabolism. The provided protocols offer standardized methods for assessing its cytotoxicity and metabolic effects.
Potential Applications
-
Biocompatible Plasticizer for Cell Culture Scaffolds: Drawing parallels from triethyl citrate, this compound is a candidate for use as a non-toxic plasticizer in the fabrication of biocompatible polymers for 3D cell culture, tissue engineering scaffolds, and specialized cell culture flasks. Its incorporation could enhance the flexibility and durability of materials such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).
-
Modulator of Cellular Metabolism: Isocitrate is a key intermediate in the TCA cycle. The introduction of this compound to cell culture media may influence cellular bioenergetics. This could be a valuable tool for studying metabolic pathways in cancer cells, which often exhibit altered glucose metabolism (the Warburg effect), or for research in areas like immunology where T-cell activation is linked to metabolic shifts.[1]
-
Solvent/Vehicle for Hydrophobic Compounds: Due to its ester nature, this compound may serve as a biocompatible solvent or vehicle for the delivery of hydrophobic drugs or small molecules in cell-based assays, although its efficacy and compatibility would need to be determined for each specific application.
Data Presentation
Currently, there is a lack of direct quantitative data on the effects of this compound on cell lines. The following table provides the physicochemical properties of this compound. For comparative purposes, the cytotoxicity of the closely related compound, triethyl citrate, is included to provide a preliminary estimate for experimental design.
Table 1: Physicochemical and Inferred Biological Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₀O₇ | PubChem[2] |
| Molecular Weight | 276.28 g/mol | PubChem[2] |
| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | PubChem[2] |
| CAS Number | 16496-37-0 | BenchChem[3] |
| Physical State | Oily Liquid (inferred from triethyl citrate) | ScienceMadness Wiki[4] |
| Solubility in Water | Poor (inferred from triethyl citrate) | ScienceMadness Wiki[4] |
| Cytotoxicity (IC50) of Triethyl Citrate | 14.7 mM | Registry of Cytotoxicity |
Note: The IC50 value is for triethyl citrate and should be used as a preliminary guideline for concentration range selection in initial experiments with this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on a selected adherent cell line.
Materials:
-
Adherent cell line (e.g., HeLa, A549, or a cell line relevant to the research area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 M).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from, for example, 1 µM to 20 mM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Also include wells with medium only (blank) and cells with medium and the DMSO vehicle (negative control).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Evaluation of the Effects of this compound on Cellular Metabolism
This protocol provides a method to assess the impact of this compound on glucose consumption and lactate production, key indicators of cellular metabolism.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Glucose consumption assay kit
-
Lactate production assay kit
-
Sterile 6-well plates
-
Cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence within the experimental timeframe.
-
Allow cells to attach for 24 hours.
-
Treat the cells with sub-lethal concentrations of this compound (determined from the MTT assay, e.g., IC20) and a vehicle control for 24 or 48 hours.
-
-
Sample Collection:
-
At the end of the treatment period, collect a 100 µL aliquot of the culture medium from each well for glucose and lactate analysis.
-
Harvest the cells by trypsinization and count them to normalize the metabolic data to the cell number.
-
-
Metabolic Assays:
-
Glucose Consumption:
-
Lactate Production:
-
-
Data Analysis:
-
Normalize the glucose consumption and lactate production values to the cell count for each well.
-
Compare the normalized metabolic rates between the this compound-treated groups and the vehicle control group.
-
Visualizations
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 4. Triethyl citrate - Sciencemadness Wiki [sciencemadness.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A colorimetric assay for the measurement of D-glucose consumption by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput colorimetric-assay for monitoring glucose consumption by cultured trophoblast cells and placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. raybiotech.com [raybiotech.com]
- 10. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethyl Isocitrate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of triethyl isocitrate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Disclaimer: Detailed experimental data for the synthesis of this compound is limited in publicly available literature. Much of the quantitative data presented here is based on the synthesis of its structural isomer, triethyl citrate. Due to the positional difference of the hydroxyl group (at C1 in isocitric acid versus C2 in citric acid), reaction kinetics and optimal conditions may vary.[1] This guide should therefore be used as a starting point for the optimization of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
This compound is synthesized through the Fischer esterification of isocitric acid with ethanol.[1] This reaction involves the conversion of the three carboxylic acid groups of isocitric acid into their corresponding ethyl esters in the presence of an acid catalyst and heat. The overall reaction is reversible and produces water as a byproduct.
Q2: What are the key stages in the synthesis and purification of this compound?
The process can be broken down into three main stages:
-
Esterification: The reaction between isocitric acid and excess ethanol, typically heated under reflux with a catalyst.[1]
-
Neutralization: After the reaction, the mixture is cooled and neutralized to quench the acid catalyst and remove any unreacted acidic components.
-
Purification: The crude product is then purified to remove water, excess ethanol, the catalyst, and any side products. This typically involves washing, drying, and potentially distillation or chromatography for very high purity applications.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is essential for both monitoring the reaction progress and determining the final product's purity. Recommended techniques include:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify this compound from starting materials (isocitric acid), intermediates (monoethyl and diethyl isocitrate), and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester functional groups and the absence of carboxylic acid groups.
Troubleshooting Guide
Low Yield
Issue: The final yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Esterification of polycarboxylic acids can be slow. Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed. - Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. Note that temperatures above 150°C may lead to decomposition of isocitric acid. - Use a Catalyst: If not already using one, introduce an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin.[2][3] |
| Equilibrium Limitation | - Use Excess Ethanol: Employ a large molar excess of ethanol to shift the equilibrium towards the product side.[1] - Remove Water: Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the reaction to completion.[4] |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH is appropriately adjusted during neutralization to minimize the solubility of the ester in the aqueous phase. Use an appropriate organic solvent for extraction. - Careful Distillation: If purifying by distillation, use a vacuum to lower the boiling point and prevent thermal degradation of the product. |
Low Purity
Issue: The final product is contaminated with impurities.
| Possible Cause | Suggested Solution |
| Presence of Starting Materials or Intermediates | - Drive the Reaction to Completion: Refer to the "Incomplete Reaction" and "Equilibrium Limitation" sections in the "Low Yield" troubleshooting guide. |
| Formation of Side Products | - Control Temperature: High temperatures can lead to side reactions like dehydration of the isocitric acid. Maintain the reaction temperature at the lowest effective level. - Choice of Catalyst: Some catalysts can promote side reactions. Consider screening different acid catalysts to find one that is more selective for the desired esterification. |
| Ineffective Purification | - Thorough Washing: Ensure the crude product is washed sufficiently with water and/or a mild base solution to remove the acid catalyst and water-soluble impurities. - Efficient Drying: Use a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove all traces of water before final purification. - Advanced Purification: For very high purity requirements, consider column chromatography or vacuum distillation. |
Experimental Protocols
General Laboratory Scale Synthesis of this compound (Based on Triethyl Citrate Synthesis)
This protocol is a general guideline and should be optimized for your specific experimental setup and purity requirements.
Materials:
-
Isocitric acid
-
Anhydrous ethanol (large excess, e.g., 10-20 molar equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or Amberlyst 15 ion-exchange resin)
-
Sodium bicarbonate or sodium carbonate solution (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isocitric acid in anhydrous ethanol.
-
Slowly add the acid catalyst to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause frothing.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data (Based on Triethyl Citrate Synthesis)
The following tables summarize reaction conditions and their effects on the synthesis of triethyl citrate, which can be used as a starting point for optimizing this compound synthesis.
Table 1: Effect of Reaction Temperature on Citric Acid Conversion and Triethyl Citrate Yield
| Temperature (°C) | Citric Acid Conversion (%) | Triethyl Citrate Yield (%) |
| 80 | ~60 | ~20 |
| 100 | ~85 | ~50 |
| 120 | >95 | >70 |
| 140 | ~99 | ~82 |
Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]
Table 2: Effect of Ethanol to Citric Acid Molar Ratio on Conversion and Yield
| Ethanol:Citric Acid Molar Ratio | Citric Acid Conversion (%) | Triethyl Citrate Yield (%) |
| 5:1 | ~60 | ~35 |
| 10:1 | ~80 | ~60 |
| 15:1 | >90 | >75 |
| 20:1 | >95 | >80 |
Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]
Table 3: Effect of Catalyst Loading on Citric Acid Conversion and Triethyl Citrate Yield
| Catalyst Loading (wt%) | Citric Acid Conversion (%) | Triethyl Citrate Yield (%) |
| 0.5 | ~50 | ~25 |
| 1.0 | ~75 | ~50 |
| 1.5 | >90 | >70 |
| 2.0 | >95 | >80 |
Catalyst: Phosphonated USY Zeolite. Data adapted from studies on triethyl citrate synthesis and may vary for this compound.[5]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for optimizing this compound synthesis.
References
troubleshooting triethyl isocitrate instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of triethyl isocitrate in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a structural isomer of the more extensively studied triethyl citrate. Due to a lack of specific stability data for this compound, some guidance provided here is based on the known properties of triethyl citrate and general principles of ester chemistry. The primary anticipated route of instability for this compound in solution is hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Under recommended storage conditions, this compound is expected to be stable.[1][2][3] However, like many esters, it can be susceptible to degradation in solution, particularly under certain conditions.
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4][5][6] For solutions, it is recommended to store them at low temperatures (e.g., 2-8 °C) and to protect them from light.
Q3: What factors can cause this compound to become unstable in solution?
A3: The primary factor affecting the stability of this compound in solution is hydrolysis. This can be accelerated by:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds. Strong bases are particularly incompatible.[4][7]
-
Temperature: Higher temperatures will increase the rate of degradation.[6]
-
Presence of Water: As hydrolysis is a reaction with water, the presence of water in the solvent system is a key factor.
-
Enzymes: If the solution contains biological components, esterases may be present that can enzymatically hydrolyze this compound.
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[4][8]
Q4: What are the likely degradation products of this compound?
A4: The hydrolysis of this compound would yield isocitric acid and ethanol. Stepwise hydrolysis could also produce monoethyl and diethyl isocitrate intermediates.
Troubleshooting Guide
Problem 1: I am observing a decrease in the concentration of this compound in my solution over time.
Possible Cause: This is likely due to chemical degradation, with hydrolysis being the most probable cause.
Suggested Solution:
-
Review Solution pH: If possible, measure the pH of your solution. If it is significantly acidic or basic, this is a likely cause. Adjust the pH to a neutral range (6.5-7.5) if your experimental conditions allow.
-
Control Temperature: Store your solution at a lower temperature (e.g., 2-8°C or frozen) to slow down the rate of degradation.
-
Minimize Water Content: If your experiment allows, consider using anhydrous solvents to prepare your solution.
-
Perform a Stability Study: Conduct a short-term stability study to understand the rate of degradation under your specific conditions. An example protocol is provided below.
Problem 2: I see new, unexpected peaks appearing in my analytical chromatogram (e.g., HPLC, GC) of a this compound solution.
Possible Cause: These new peaks are likely the degradation products of this compound, such as isocitric acid, monoethyl isocitrate, or diethyl isocitrate.
Suggested Solution:
-
Hypothesize Degradation Products: Based on the expected hydrolysis pathway, predict the likely degradation products.
-
Confirm Identity (if possible): If analytical standards are available for the potential degradation products, you can confirm their identity by comparing retention times.
-
Investigate the Cause: Follow the steps outlined in "Problem 1" to identify and mitigate the cause of the degradation.
Quantitative Data
The following table summarizes stability-related data for the structural isomer, triethyl citrate, which may serve as a useful reference.
| Parameter | Value (for Triethyl Citrate) | Source |
| Appearance | Colorless, oily liquid | [3] |
| Solubility in Water | 65 g/L at 25°C | [7] |
| Incompatible Materials | Strong bases, oxidizing agents | [4][7] |
| Conditions to Avoid | Heat, ignition sources | [4] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors. | [7] |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solution under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent system.
-
Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles or contamination of the bulk solution.
-
Storage Conditions: Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C). Include a control stored at -80°C, where degradation is expected to be minimal.
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, analyze one aliquot from each storage condition using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Data Evaluation: Quantify the peak area of this compound at each time point relative to the time 0 sample. A decrease in the peak area indicates degradation. Also, monitor for the appearance and increase of new peaks, which would correspond to degradation products.
Visualizations
References
- 1. synerzine.com [synerzine.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. directpcw.com [directpcw.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. TRIETHYL CITRATE - Ataman Kimya [atamanchemicals.com]
overcoming triethyl isocitrate solubility issues in buffers
Welcome to the technical support center for addressing solubility challenges with triethyl isocitrate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the triester of isocitric acid and ethanol. Its chemical structure, particularly the ethyl ester groups, imparts a lipophilic (oil-loving) nature, which can lead to limited solubility in aqueous buffer systems. For many biological and pharmaceutical experiments conducted in aqueous environments, achieving a stable and homogenous solution of this compound at the desired concentration is a critical first step.
Q2: What is the approximate water solubility of this compound?
Q3: How does pH influence the solubility of this compound?
The solubility of esters like this compound can be pH-dependent.[4] While it is a neutral molecule, extreme pH values (highly acidic or basic) can lead to hydrolysis of the ester bonds over time, breaking it down into isocitric acid and ethanol. This degradation can affect experimental outcomes. For maintaining the integrity of the compound, it is generally recommended to work with buffers in the mildly acidic to neutral pH range (pH 4-7). A solution of sodium acetate and acetic acid can act as a buffer to maintain a relatively constant pH in this range.[5]
Q4: Can temperature be used to improve the solubility of this compound?
For many organic compounds, solubility increases with temperature.[4] Gently warming the buffer while stirring can aid in the dissolution of this compound. However, it is crucial to be cautious with temperature, as excessive heat can accelerate degradation. After dissolution at a higher temperature, it is essential to cool the solution to the experimental temperature and observe for any precipitation, as the solution may become supersaturated.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound in buffers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or persistent turbidity in the solution. | The concentration of this compound exceeds its solubility limit in the chosen buffer. The buffer's pH or ionic strength is unfavorable for dissolution. | 1. Reduce the target concentration of this compound.2. Employ a solubilization enhancement technique (see protocols below).3. Adjust the buffer pH, staying within a range that ensures compound stability (typically pH 4-7). |
| An oily layer or droplets form on the surface or at the bottom of the container. | Phase separation is occurring due to very poor solubility. This indicates that the compound is not dispersing or dissolving in the aqueous phase. | 1. This requires a significant formulation change. The use of co-solvents or surfactants is highly recommended.2. Ensure vigorous mixing or sonication is used during preparation. |
| The compound dissolves initially but precipitates out over time. | The solution is supersaturated, or the compound is degrading. The temperature of the solution has decreased, reducing solubility. | 1. Prepare a fresh solution at a slightly lower concentration.2. Store the solution at a constant temperature. Avoid refrigeration if it causes precipitation.3. Investigate the stability of this compound in your specific buffer system over time. |
| Inconsistent results between experimental batches. | Variability in solution preparation (e.g., different mixing times, temperatures, or order of addition). Purity of the this compound may vary. | 1. Standardize the solution preparation protocol with precise steps for each parameter.2. Ensure the same source and lot of this compound is used for a set of related experiments. |
Solubility Data Overview
The following table summarizes the solubility of triethyl citrate , a structural isomer used here as an analogue for this compound. This data is for informational purposes and may be used as a starting point for your experiments.
| Solvent | Solubility (at 25 °C) | Reference |
| Water | ~6.5 g / 100 mL | [2] |
| Oil | ~0.8 g / 100 cc | [2] |
Experimental Protocols for Enhancing Solubility
When direct dissolution in a buffer fails, the following methods can be employed.
Protocol 1: Co-Solvent Method
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds. Common examples include DMSO, ethanol, and PEG 400.
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 100% DMSO or ethanol).
-
To ensure complete dissolution, vortex or sonicate the stock solution.
-
While stirring the aqueous buffer, slowly add the required volume of the this compound stock solution drop by drop.
-
Crucial Step: Never add the aqueous buffer directly to the organic stock solution, as this can cause the compound to precipitate immediately.
-
The final concentration of the co-solvent in the buffer should be kept as low as possible (typically <1% v/v) to avoid affecting the biological system. Always run a vehicle control (buffer + co-solvent) in your experiments.
Protocol 2: Surfactant (Micellar Solubilization) Method
Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, increasing their apparent solubility.
Methodology:
-
Select a non-ionic surfactant, such as Tween® 80 or Poloxamer 188.
-
Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the this compound directly to the surfactant-containing buffer.
-
Use vigorous agitation (stirring or sonication) to facilitate the encapsulation of the compound within the micelles. This may take a longer time compared to the co-solvent method.
Visual Guides and Workflows
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting common solubility problems.
Decision Diagram for Solubilization Strategy
Caption: A decision-making guide for selecting an appropriate solubility enhancement technique.
Concept of Micellar Solubilization
Caption: Diagram showing how surfactant molecules form a micelle to solubilize a lipophilic compound.
References
Technical Support Center: Triethyl Isocitrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triethyl isocitrate. The following information is designed to help identify and resolve common issues encountered during experimentation, with a focus on byproduct identification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
Q1: After the reaction, my yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields of this compound can stem from several factors related to the equilibrium nature of the Fischer esterification reaction.
-
Incomplete Reaction: The esterification of isocitric acid with ethanol is a reversible reaction. To drive the reaction towards the product, it is crucial to remove water as it is formed, typically by using a Dean-Stark apparatus or a desiccating agent. An excess of the alcohol reactant (ethanol) is also recommended to shift the equilibrium towards the formation of the triester.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts, such as diethyl ether from the dehydration of ethanol, particularly at temperatures above 120°C. It is important to find the optimal temperature that balances reaction rate and byproduct formation.
-
Catalyst Inefficiency: An insufficient amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and used in the appropriate concentration.
-
Purification Losses: Significant loss of product can occur during the work-up and purification steps. This can happen during neutralization, washing, or distillation if not performed carefully.
Q2: My final product shows the presence of unreacted isocitric acid in the analytical results (e.g., HPLC, NMR). How can I resolve this?
A2: The presence of unreacted isocitric acid indicates an incomplete reaction. To address this, consider the following:
-
Increase Reaction Time: The esterification of all three carboxylic acid groups may require a longer reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) until the starting material is consumed.
-
Optimize Reactant Ratio: Increase the molar excess of ethanol to push the equilibrium further towards the product side.
-
Improve Water Removal: Ensure your water removal method is efficient. If using a Dean-Stark trap, ensure the solvent system is appropriate for azeotropic removal of water.
-
Post-Reaction Esterification: If a small amount of starting material remains, it may be possible to perform a second esterification on the crude product.
Q3: I have identified unexpected peaks in my GC-MS analysis. What are the likely byproducts of this compound synthesis?
A3: Several byproducts can form during the synthesis of this compound. The most common ones are summarized in the table below. The presence of these byproducts is often indicated by distinct peaks in your chromatogram.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Mass Fragments (m/z) | Elution Profile (GC) |
| Monoethyl Isocitrate | C₈H₁₂O₇ | 220.18 | Varies with isomer | Elutes before diethyl and triethyl esters |
| Diethyl Isocitrate | C₁₀H₁₆O₇ | 248.23 | Varies with isomer | Elutes between monoethyl and triethyl esters |
| Diethyl Ether | C₄H₁₀O | 74.12 | 74, 59, 45, 31 | Highly volatile, elutes very early |
| Triethyl Aconitate | C₁₂H₁₈O₆ | 258.27 | 258, 213, 185, 157, 129 | May elute close to this compound |
Q4: How can I minimize the formation of diethyl ether?
A4: Diethyl ether is formed by the acid-catalyzed dehydration of ethanol, a reaction that becomes more significant at higher temperatures. To minimize its formation:
-
Control Reaction Temperature: Maintain the reaction temperature below 120°C.
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst, as high concentrations can promote ethanol dehydration.
Q5: What is the origin of triethyl aconitate and how can I avoid it?
A5: Triethyl aconitate is the triethyl ester of aconitic acid. Aconitic acid can be formed by the dehydration of isocitric acid (or citric acid), which involves the elimination of the hydroxyl group and a proton from an adjacent carbon to form a double bond. This dehydration can be promoted by strong acids and high temperatures. To minimize its formation:
-
Use Milder Reaction Conditions: Avoid excessively high temperatures and high concentrations of strong acid catalysts.
-
Consider Alternative Catalysts: Milder catalysts may be less likely to promote the dehydration side reaction.
Frequently Asked Questions (FAQs)
Q: What is the primary reaction for synthesizing this compound?
A: The primary reaction is the Fischer esterification of isocitric acid with ethanol in the presence of an acid catalyst. This is a reversible reaction where the three carboxylic acid groups of isocitric acid react with ethanol to form the corresponding triester and water.
Q: Why are there partially esterified byproducts like monoethyl and diethyl isocitrate?
A: The esterification of the three carboxylic acid groups on isocitric acid is a stepwise process. If the reaction does not go to completion, a mixture of the starting material, the fully esterified product, and the partially esterified intermediates (monoethyl and diethyl isocitrates) will be present.
Q: Can the position of the hydroxyl group in isocitric acid affect the synthesis?
A: Yes, the position of the hydroxyl group at a secondary carbon in isocitric acid, as opposed to the tertiary hydroxyl group in citric acid, can potentially influence the reaction. While both are subject to esterification of the carboxyl groups, the secondary hydroxyl group in isocitric acid could be more susceptible to dehydration under certain acidic conditions, potentially leading to the formation of unsaturated byproducts like triethyl aconitate.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
This protocol provides a general method for the analysis of this compound and its potential byproducts. Derivatization is necessary to analyze the non-volatile isocitric acid and its partially esterified forms.
-
Sample Preparation (Derivatization):
-
Evaporate a known amount of the reaction mixture or purified product to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-600.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify by integrating the peak areas and using an internal standard if necessary.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is suitable for analyzing the purity of this compound and quantifying non-volatile impurities like unreacted isocitric acid and its partial esters without derivatization.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known concentration of the sample in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with standards.
-
Determine purity by calculating the relative peak area of this compound.
-
Visualizations
Caption: Synthesis pathway of this compound and formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Resolving Peak Co-elution of Triethyl Isocitrate and its Isomers
Welcome to the technical support center for the chromatographic analysis of triethyl isocitrate and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the co-elution of this compound stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the isomers of this compound I need to be aware of?
This compound is the triethyl ester of isocitric acid. Isocitric acid has two chiral centers, meaning it can exist as four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers can be grouped into two pairs of enantiomers and diastereomeric pairs. When analyzing this compound, you may be dealing with a mixture of these diastereomers, which can be challenging to separate.
Q2: Why are my this compound isomer peaks co-eluting?
Co-elution of isomers occurs when the chromatographic method (the combination of the column, mobile phase, and other conditions) does not provide sufficient selectivity to differentiate between the subtle structural differences of the isomers. Stereoisomers, particularly enantiomers, have very similar physicochemical properties, making their separation difficult on standard achiral columns.
Q3: What are the general strategies to resolve co-eluting peaks of isomers?
The primary strategies involve increasing the selectivity of your chromatographic system. This can be achieved by:
-
Utilizing a Chiral Stationary Phase (CSP): These columns are specifically designed to interact differently with enantiomers and diastereomers.
-
Optimizing the Mobile Phase: Adjusting the solvent composition, additives, and pH can significantly impact selectivity.
-
Modifying Chromatographic Conditions: Changes in temperature, flow rate, and gradient profile can improve resolution.
-
Derivatization: Chemically modifying the isomers with a chiral derivatizing agent can create diastereomers with more distinct properties that are easier to separate on an achiral column.
Q4: Can I use Mass Spectrometry (MS) to distinguish between co-eluting isomers?
While MS is a powerful tool for identification, it generally cannot differentiate between isomers that co-elute, as they often have the same mass-to-charge ratio (m/z) and similar fragmentation patterns. Therefore, chromatographic separation is crucial before MS detection.
Troubleshooting Guides
Issue 1: Complete Co-elution of this compound Isomers on a Standard Achiral Column (e.g., C18)
This is the expected behavior as achiral columns are not designed to separate stereoisomers.
Solution Workflow:
Caption: Workflow for addressing co-elution on achiral columns.
Issue 2: Partial Co-elution or Poor Resolution on a Chiral Column
Even with a chiral column, achieving baseline separation can be challenging. Here’s a systematic approach to improve resolution.
Troubleshooting Steps:
-
Confirm Peak Purity: If you have a Diode Array Detector (DAD) or a mass spectrometer, examine the spectra across the peak. A change in the spectral profile indicates co-elution.
-
Optimize Mobile Phase/Carrier Gas Flow:
-
HPLC: Adjust the ratio of your organic modifier to the aqueous phase. A weaker mobile phase (less organic solvent) will increase retention and may improve separation. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol).
-
GC: Optimize the carrier gas flow rate to ensure optimal column efficiency.
-
-
Adjust Temperature:
-
HPLC & GC: Lowering the temperature can sometimes enhance the subtle intermolecular interactions necessary for chiral recognition, leading to better separation. Conversely, in some cases, increasing the temperature may be beneficial.
-
-
Modify the Mobile Phase (HPLC):
-
Additives: For acidic compounds like isocitrate esters, adding a small amount of an acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape and selectivity. For basic compounds, an amine additive might be used.
-
-
Change the Chiral Stationary Phase: Not all chiral columns are the same. If optimization on one CSP fails, try a different type. For example, if a cellulose-based column doesn't work, an amylose-based column might.
Troubleshooting Logic:
Caption: Logical steps for troubleshooting partial co-elution.
Experimental Protocols
The following are suggested starting protocols for the separation of this compound isomers, based on methods for structurally similar small chiral organic acids and esters. Optimization will likely be required.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Starting Conditions |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: n-Hexane, B: Isopropanol (IPA) or Ethanol |
| Gradient/Isocratic | Isocratic: 90:10 (A:B). Adjust ratio to optimize. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be varied between 10-40 °C) |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
Protocol 2: Chiral Gas Chromatography (GC)
| Parameter | Recommended Starting Conditions |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta-DEX™ or Gamma-DEX™) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 280 °C (FID) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
Data Presentation
The following tables present hypothetical, yet realistic, data that could be obtained during method development for separating two diastereomers of this compound (Diastereomer 1 and Diastereomer 2).
Table 1: Effect of Mobile Phase Composition on HPLC Resolution
Column: Cellulose-based CSP
| % Isopropanol in Hexane | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 5% | 15.2 | 16.5 | 1.8 |
| 10% | 10.8 | 11.5 | 1.4 |
| 15% | 7.5 | 7.9 | 0.9 |
| 20% | 5.1 | 5.3 | 0.5 |
Table 2: Effect of GC Oven Temperature Ramp Rate on Resolution
Column: Beta-DEX™ CSP
| Ramp Rate (°C/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| 2 | 22.5 | 23.1 | 1.6 |
| 5 | 16.8 | 17.2 | 1.2 |
| 10 | 12.3 | 12.6 | 0.8 |
| 20 | 8.9 | 9.1 | 0.4 |
This technical support guide provides a comprehensive starting point for addressing the co-elution of this compound isomers. Successful separation will depend on systematic experimentation and optimization based on the principles outlined above.
improving the stability of triethyl isocitrate for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of triethyl isocitrate for long-term storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, turbidity) | Oxidation or contamination. | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is properly sealed. Analyze for oxidative degradation products. |
| Decrease in pH of aqueous formulations | Hydrolysis of the ester linkages to form isocitric acid and ethanol. | Control the pH of the formulation with a suitable buffering agent. Store at lower temperatures to reduce the rate of hydrolysis. Minimize exposure to moisture. |
| Formation of precipitates | Degradation product insolubility or interaction with other formulation components. | Characterize the precipitate to identify its composition. Evaluate the compatibility of this compound with other excipients in the formulation. |
| Loss of potency or inconsistent analytical results | Chemical degradation of this compound. | Conduct a comprehensive stability study to identify the degradation pathway. Re-evaluate storage conditions (temperature, humidity, light exposure). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the ester bonds can be catalyzed by acidic or basic conditions, leading to the formation of isocitric acid and ethanol. The hydroxyl group and the ester linkages can also be susceptible to oxidation.
Q2: How does this compound differ from triethyl citrate in terms of stability?
A2: this compound and triethyl citrate are structural isomers, with the hydroxyl group positioned at C1 in isocitrate and C2 in citrate.[1] This difference in the hydroxyl group position may influence their susceptibility to oxidation and their interaction with other molecules, potentially affecting their stability profiles.[1] While triethyl citrate is known to be generally stable, specific comparative stability data for this compound is limited.[1][2][3][4][5][6]
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][8][9] Storage at refrigerated temperatures (2-8 °C) can further slow down potential degradation reactions. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be used to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying the parent compound and detecting degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of degradation products.[1]
Q5: Are there any known incompatibilities for this compound?
A5: While specific data for this compound is scarce, based on its structure and information for its isomer triethyl citrate, it is expected to be incompatible with strong oxidizing agents and strong bases.[2][4][7] Contact with these substances can accelerate its degradation.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Sample Preparation:
- Prepare samples of pure this compound and/or its formulation.
- Package the samples in the intended long-term storage containers.
2. Storage Conditions:
- Place the samples in stability chambers set to the following conditions:
- 40°C ± 2°C / 75% RH ± 5% RH
- 25°C ± 2°C / 60% RH ± 5% RH (as a control)
- Protect samples from light.
3. Time Points:
- Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.
4. Analysis:
- At each time point, analyze the samples for:
- Appearance (visual inspection)
- Assay of this compound (using a validated HPLC or GC method)
- Presence of degradation products (using HPLC or GC with a suitable detector)
- pH (for aqueous formulations)
Protocol 2: HPLC Method for Purity and Degradation Product Analysis
This protocol provides a general HPLC method for the analysis of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a high percentage of A, and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a typical accelerated stability study.
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. phexcom.com [phexcom.com]
challenges in the quantification of triethyl isocitrate in biological samples
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the quantification of triethyl isocitrate in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from triethyl citrate?
This compound is the triethyl ester of isocitric acid. Its molecular formula is C₁₂H₂₀O₇ and it has a molecular weight of approximately 276.28 g/mol .[1] It is a structural isomer of triethyl citrate, meaning they share the same chemical formula and mass. The key difference lies in the position of the hydroxyl (-OH) group on the carbon backbone. In this compound, the hydroxyl group is at the C1 position, while in triethyl citrate, it is at the C2 position.[1] This structural variance, though subtle, is critical for analytical separation.
Q2: What are the primary challenges in quantifying this compound in biological samples?
The main difficulties include:
-
Isomeric Interference: Co-elution with its isomer, triethyl citrate, can lead to false positives or inaccurate quantification, making chromatographic separation essential.[1]
-
Matrix Effects: Components within biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[2][3][4] This can lead to inaccurate and imprecise results.[2]
-
Analyte Stability: As an ester, this compound may be susceptible to hydrolysis (degradation) in biological matrices, especially under certain pH and temperature conditions.[5] This requires careful evaluation of sample stability during collection, storage, and processing.[5][6]
-
Low Endogenous Levels: If quantifying endogenous levels or low administered doses, high sensitivity is required, which can be compromised by matrix effects and poor recovery.
Q3: Which analytical techniques are best suited for this analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which are crucial for distinguishing and quantifying analytes in complex biological samples.[1][7] Hydrophilic Interaction Chromatography (HILIC) may be particularly useful for separating the polar isocitrate derivatives.[1] Using an internal standard, especially an isotope-labeled version of the analyte, is highly recommended for precise quantification.[1]
Q4: What is a matrix effect and how can I assess it?
A matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by other components in the sample matrix.[2][4] It is a common issue in mass spectrometry.[2] You can quantify the matrix effect by comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration.[3][4]
Matrix Effect (%) = (Peak Area in Post-Extracted Blank Matrix / Peak Area in Neat Solvent) x 100
A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Troubleshooting Guide
Problem: I cannot chromatographically separate this compound from its isomer, triethyl citrate.
-
Solution 1: Optimize Chromatography. Precise chromatographic differentiation is critical to avoid false positives from isomers.[1] Experiment with different column chemistries. A HILIC column may provide better separation for these polar compounds compared to a standard C18 column.[1]
-
Solution 2: Adjust Mobile Phase and Gradient. Systematically adjust the mobile phase composition (e.g., organic solvent, buffer type, pH) and the gradient elution profile to maximize the resolution between the two isomeric peaks.
Problem: My analyte signal is low and inconsistent (Ion Suppression).
-
Solution 1: Improve Sample Preparation. Biological matrices often require cleanup to remove interfering substances like phospholipids and proteins.[3] Transition from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample.[3][8]
-
Solution 2: Dilute the Sample. Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[9] This approach is effective but may compromise the limit of quantification if the analyte concentration is already low.
-
Solution 3: Use an Isotope-Labeled Internal Standard. A stable isotope-labeled (SIL) internal standard (e.g., ¹³C-labeled this compound) will co-elute with the analyte and experience similar matrix effects.[1] This allows for accurate correction of signal variability.
Problem: My analyte recovery is poor after sample preparation.
-
Solution 1: Optimize the Extraction Protocol. If using protein precipitation, test different organic solvents (e.g., methanol, acetonitrile). For SPE, screen different sorbents and optimize the wash and elution steps to ensure the analyte is retained and then fully eluted.
-
Solution 2: Evaluate Analyte Stability. The analyte may be degrading during the extraction process.[5] Perform experiments with samples spiked at a known concentration to calculate the extraction recovery and ensure the process is not causing analyte loss. The stability of similar compounds has been shown to be affected by temperature and storage duration.[6]
Problem: My results are not reproducible across different batches or after storing samples (Poor Stability).
-
Solution 1: Conduct Stability Studies. You must evaluate the stability of this compound in the biological matrix under various conditions. This includes bench-top stability (room temperature), long-term stability (frozen at -20°C or -80°C), and freeze-thaw stability.[5][6] For a similar compound, acetyl triethyl citrate, stability was confirmed in rat plasma for 14 days at -20°C and for at least three freeze-thaw cycles.[6]
-
Solution 2: Control Sample pH and Temperature. Ester hydrolysis can be pH and temperature-dependent.[5] Keep samples on ice during processing and consider adding buffers or preservatives if pH-mediated degradation is suspected.
Quantitative Data Summary
For accurate bioanalysis, it is crucial to understand the properties of the analyte and potential interferences, as well as to validate the method's performance.
Table 1: Analyte and Isomer Properties
| Property | This compound | Triethyl Citrate |
| Molecular Formula | C₁₂H₂₀O₇[1] | C₁₂H₂₀O₇[10] |
| Molecular Weight | 276.28 g/mol [1] | 276.29 g/mol [11] |
| CAS Number | 16496-37-0[1] | 77-93-0[11] |
| Key Structural Difference | Hydroxyl group at C1[1] | Hydroxyl group at C2[1] |
Table 2: Example Stability Assessment of a Related Compound (Acetyl Triethyl Citrate in Rat Plasma)[6]
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 8 hours | > 96.3% |
| In Autosampler | 12 hours at 4°C | > 91.0% |
| Long-Term Storage | 14 days at -20°C | > 90.8% |
| Freeze-Thaw Cycles | 3 cycles | > 105.8% |
Note: This data is for acetyl triethyl citrate and serves as an example. Similar validation must be performed specifically for this compound.
Table 3: Example Method Performance Data (Acetyl Triethyl Citrate in Rat Plasma)[6]
| Concentration | Extraction Recovery | Matrix Effect |
| 50 ng/mL | 103.9 ± 6.9% | 67.0 ± 4.0% |
| 1600 ng/mL | 93.4 ± 6.5% | 62.9 ± 3.2% |
Note: This data indicates significant ion suppression (matrix effect < 100%) but high and consistent recovery for acetyl triethyl citrate using protein precipitation.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is adapted from a method for a structurally similar compound and should be optimized for this compound.[6][12]
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard (SIL-triethyl isocitrate is recommended).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Parameters
These are starting parameters that require rigorous optimization for the specific analyte and instrumentation.
-
LC Column: A HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm) for separating polar isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), hold for 1 minute, then ramp down to 40% over 5 minutes. Re-equilibrate for 3 minutes.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be tested, though negative mode can be effective for citrate isomers[13]).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a pure standard of this compound.
Visualizations
Caption: General workflow for bioanalytical quantification.
Caption: The isomer differentiation challenge in quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reliable quantification of citrate isomers and isobars with direct-infusion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of triethyl isocitrate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of triethyl isocitrate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation during sample preparation?
A1: this compound, like other esters, is susceptible to degradation through three main pathways:
-
Chemical Hydrolysis: This can be catalyzed by both acids and bases. The ester linkages are cleaved by water, yielding isocitric acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the sample and buffers used.
-
Enzymatic Hydrolysis: In biological samples, esterases are enzymes that can rapidly hydrolyze this compound.[1][2][3] Carboxylesterases, prevalent in the liver, plasma, and gut, are particularly effective at this.[3]
-
Thermal Degradation: Elevated temperatures during sample processing or analysis (e.g., in a GC inlet) can cause the molecule to break down. For the similar compound triethyl citrate, heating to decomposition can produce acrid smoke and irritating fumes.[4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Both acidic and alkaline conditions can accelerate its hydrolysis. For some esters, rapid non-enzymatic hydrolysis occurs in acidic conditions (below pH 4.6), while slower hydrolysis of the ester bond is observed under slightly alkaline conditions.[5] It is crucial to maintain a pH close to neutral (pH 6.5-7.0) during extraction and storage to minimize chemical degradation.[6]
Q3: My samples are from a biological matrix. What special precautions should I take?
A3: Biological matrices contain esterases that can rapidly degrade this compound.[1][3] To minimize enzymatic degradation, the following steps are recommended:
-
Work at low temperatures: Keep samples on ice or at 4°C throughout the preparation process.
-
Add esterase inhibitors: Consider adding specific esterase inhibitors to your samples immediately after collection. The choice of inhibitor may need to be optimized for your specific matrix and analytical method.[7][8]
-
Rapid sample processing: Minimize the time between sample collection and extraction/analysis.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. When possible, use aprotic solvents for reconstitution and storage of extracts. If aqueous solutions are necessary, ensure the pH is controlled and the storage time is minimized.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Chemical Hydrolysis: Sample pH is too acidic or alkaline. | - Adjust the pH of your sample and any aqueous buffers to a neutral range (pH 6.5-7.0).- Minimize the use of strong acids or bases during extraction. |
| Enzymatic Degradation: Presence of active esterases in biological samples. | - Process samples at low temperatures (on ice or at 4°C).- Add an appropriate esterase inhibitor to the sample immediately after collection.- Minimize the time between sample collection and analysis. | |
| Thermal Degradation: High temperatures during solvent evaporation or GC analysis. | - Use gentle evaporation techniques (e.g., nitrogen stream at room temperature).- Optimize GC inlet temperature to be as low as possible while still allowing for efficient volatilization. | |
| Poor reproducibility of results | Inconsistent Sample Handling: Variations in time, temperature, or pH during sample preparation. | - Standardize your sample preparation protocol. Ensure all samples are treated identically.- Use an internal standard to correct for variability. |
| Analyte Instability in Autosampler: Degradation of the prepared sample while waiting for injection. | - Keep the autosampler tray cooled if possible.- Minimize the time between placing samples in the autosampler and injection. | |
| Appearance of unexpected peaks in the chromatogram (e.g., isocitric acid, diethyl isocitrate) | Degradation Products: this compound is breaking down into its hydrolysis products. | - This is a strong indicator of degradation. Review all potential causes listed above (pH, temperature, enzymes) and implement corrective actions. |
Experimental Protocols
Protocol 1: General Guideline for Extraction of this compound from Aqueous Samples
This protocol provides a general framework. Optimization for specific sample matrices is recommended.
-
pH Adjustment: Adjust the sample pH to 6.5-7.0 using a dilute buffer (e.g., phosphate buffer).
-
Extraction:
-
Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The choice of solvent may require optimization.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Drying: Add a drying agent (e.g., anhydrous sodium sulfate) to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile for LC-MS, hexane for GC).
Protocol 2: Stabilization of this compound in Biological Samples (e.g., Plasma)
-
Sample Collection: Collect blood in tubes containing an anticoagulant and immediately place on ice.
-
Addition of Stabilizers:
-
To inhibit enzymatic activity, consider adding an esterase inhibitor. The choice and concentration of the inhibitor should be validated to ensure it does not interfere with the analysis.
-
To control pH, a small volume of a concentrated, pH-neutral buffer can be added.
-
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Storage: If not analyzed immediately, store plasma samples at -80°C.
-
Extraction: Follow the general extraction protocol (Protocol 1), ensuring that all steps are performed at low temperatures.
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Major degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triethyl Isocitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of triethyl isocitrate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is the triethyl ester of isocitric acid.[1] It is typically synthesized through the Fischer esterification of isocitric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, or under controlled temperature and pressure conditions without a catalyst.[1] The reaction involves the conversion of the three carboxylic acid groups of isocitric acid into their corresponding ethyl esters.[1]
Q2: What are the common impurities in a crude this compound reaction mixture?
Common impurities in a crude this compound reaction mixture may include:
-
Unreacted starting materials: Isocitric acid and ethanol.
-
Partially esterified products: Diethyl isocitrate and monoethyl isocitrate.
-
Byproducts: Diethyl ether, which can form from the dehydration of ethanol at elevated temperatures.[1]
-
Catalyst residues: If an acid catalyst like sulfuric acid is used, it will be present in the crude mixture.
-
Water: A byproduct of the esterification reaction.
-
Isomeric impurities: Depending on the reaction conditions, trace amounts of triethyl citrate, the isomer of this compound, may be present.[1]
Q3: What are the key physical properties of this compound relevant to its purification?
Q4: How can the purity of this compound be assessed?
The purity of this compound can be assessed using a combination of analytical techniques:[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the amount of this compound relative to any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the ester and identify the presence of impurities by comparing the spectra to that of a pure standard.[1]
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify impurities by their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up. Consider extending the reaction time or increasing the amount of ethanol. |
| Product loss during aqueous work-up | This compound may have some solubility in the aqueous phase. Minimize the number of aqueous washes and ensure the organic phase is thoroughly separated. Back-extract the aqueous washes with a fresh portion of the extraction solvent to recover any dissolved product. |
| Hydrolysis of the ester during work-up | Avoid strongly acidic or basic conditions during the work-up, as this can lead to hydrolysis of the ester back to isocitric acid and ethanol. Use a mild base like sodium bicarbonate for neutralization. |
| Product loss during distillation | If using fractional distillation, ensure the column is well-insulated to maintain the temperature gradient. A very high vacuum may cause the product to distill too quickly, leading to poor separation and loss. |
| Product adhering to silica gel in column chromatography | This compound is a polar molecule and may adhere strongly to silica gel. If the product is not eluting, gradually increase the polarity of the solvent system. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Troubleshooting Step |
| Unreacted Isocitric Acid | Isocitric acid is highly polar and should be removed during the aqueous work-up. Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize and extract the acid. The presence of isocitric acid can be checked by TLC. |
| Residual Ethanol | Ethanol can be removed by washing the organic phase with brine and by evaporation under reduced pressure. Ensure the product is dried thoroughly. |
| Diethyl Ether | Diethyl ether is a low-boiling byproduct and should be removed during the solvent evaporation step. |
| Partially Esterified Products | These are more polar than this compound and can be separated by column chromatography. A gradient elution from a non-polar to a more polar solvent system can effectively separate these impurities. |
Data Presentation
Table 1: Physical Properties of Triethyl Citrate (Isomer of this compound)
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₇ |
| Molecular Weight | 276.28 g/mol |
| Boiling Point | 294 °C at 760 mmHg |
| Melting Point | -55 °C |
| Density | 1.137 g/mL at 25 °C |
| Solubility in water | 65 g/L |
Note: This data is for triethyl citrate and should be used as an approximation for this compound.
Experimental Protocols
General Aqueous Work-up and Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[1]
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.[1]
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack the column. b. Dissolve the crude this compound in a minimal amount of the eluent. c. Carefully load the sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
addressing matrix effects in LC-MS/MS analysis of triethyl isocitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address matrix effects in the LC-MS/MS analysis of triethyl isocitrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2][3][4] For instance, endogenous components in plasma like phospholipids or salts, or exogenous substances such as anticoagulants, can interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can result in poor reproducibility and compromised sensitivity.
Q2: I'm observing low signal intensity for this compound. Could this be due to matrix effects?
A: Yes, a common manifestation of matrix effects is ion suppression, which leads to a decreased signal intensity for the analyte.[5] This occurs when co-eluting matrix components interfere with the ionization process of this compound, reducing the number of ions that reach the detector.[2][4] To confirm if the low signal is due to matrix effects, you can perform a post-extraction spiking experiment.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[3] This involves comparing the peak area of this compound in a post-spiked extraction of a blank matrix sample to the peak area of a pure standard solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 suggests no significant matrix effect.
Troubleshooting Guides
Problem: My this compound signal is inconsistent and shows poor reproducibility between samples.
This issue is often a hallmark of variable matrix effects. Here's a step-by-step guide to troubleshoot this problem:
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects.[6] Consider the following sample preparation techniques to remove interfering components:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating analytes while removing matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from interfering substances based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components.
Illustrative Data: Impact of Sample Preparation on Matrix Effect for this compound
| Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation | 0.45 | 55% |
| Liquid-Liquid Extraction | 0.78 | 22% |
| Solid-Phase Extraction | 0.92 | 8% |
Step 2: Optimize Chromatographic Separation
If sample preparation improvements are insufficient, focus on chromatographic conditions to separate this compound from co-eluting matrix components.[6]
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can improve the resolution between this compound and interfering peaks.
-
Change the Stationary Phase: Consider a column with a different chemistry that may provide better separation.
-
Use a Divert Valve: A divert valve can be programmed to send the highly contaminated initial and final portions of the chromatographic run to waste, reducing source contamination.[7]
Step 3: Employ a Suitable Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for matrix effects.[6] A SIL internal standard for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for a reliable ratio of the analyte to the internal standard for quantification.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general methodology for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. ovid.com [ovid.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Triethyl Isocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of triethyl isocitrate, a key excipient in pharmaceutical formulations. Due to the limited availability of fully validated methods specifically for this compound, this document presents established methods for its structural isomer, triethyl citrate, as robust starting points for method development and validation. The principles and experimental protocols outlined herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Introduction to this compound Analysis
This compound (CAS 16496-37-0) is the triethyl ester of isocitric acid.[1] Its structural similarity to the more commonly used plasticizer, triethyl citrate (CAS 77-93-0), means that analytical methods developed for the latter can often be adapted.[1] The primary analytical techniques suitable for the quantification of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will compare these two approaches and detail the necessary validation parameters.
Comparison of Analytical Techniques
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of the analyte in a hydrogen-air flame.[2] | High resolution for volatile and semi-volatile compounds, robust and reliable detection. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection | Separation based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Detection is based on the analyte's absorption of UV light. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. High precision and accuracy. | Lower resolution for highly complex mixtures compared to GC, requires that the analyte has a UV chromophore. |
Experimental Protocols
Detailed methodologies for GC-FID and RP-HPLC, originally developed for triethyl citrate, are provided below as a basis for adaptation for this compound analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of purity and assay of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: Agilent Technologies DB-FFAP (30 m x 0.530 mm, 1.0 µm) or equivalent.[3]
-
Carrier gas: Nitrogen or Helium.[3]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Flow Rate: (Specify based on carrier gas and column dimensions)
-
Injection Volume: 1 µL
Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., methanol).
-
Dilute to the desired concentration within the linear range of the method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of 10 mM carbonate buffer (pH 10.5) and acetonitrile.[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm[4]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program: (To be optimized for this compound, starting with a program similar to that used for triethyl citrate).
Sample Preparation:
-
Extract the this compound from the sample matrix using a suitable solvent.
-
Filter the extract through a 0.45 µm filter before injection.
Validation of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose.[5] According to ICH Q2(R1) guidelines, the following parameters must be evaluated.[5][6]
Validation Parameters Summary
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte of interest. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995.[7] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | Assay: 80-120% of the test concentration. Impurity: Reporting level to 120% of the specification.[7] |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2%. Intermediate Precision (RSD) ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate, pH, or temperature are varied slightly. |
Visualizing the Workflow
To better understand the processes involved in validating an analytical method for this compound, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. pure-synth.com [pure-synth.com]
- 4. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of the Enzymatic Activity of Isocitrate and Triethyl Isocitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isocitrate and Isocitrate Dehydrogenase
Isocitrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.[1] Its enzymatic conversion to α-ketoglutarate is catalyzed by isocitrate dehydrogenase (IDH).[2][3] In humans, there are three isoforms of IDH: the NAD⁺-dependent IDH3, which functions in the mitochondrial TCA cycle, and the NADP⁺-dependent IDH1 and IDH2, located in the cytoplasm/peroxisomes and mitochondria, respectively.[3] These enzymes play crucial roles in cellular respiration, biosynthesis, and redox balance.[1][4]
Triethyl isocitrate is a triester derivative of isocitric acid. The presence of ethyl groups esterified to the carboxyl moieties of isocitrate is expected to significantly alter its chemical properties and biological activity.
Theoretical Comparison of Enzymatic Activity
Based on the known mechanism of isocitrate dehydrogenase, a significant difference in the enzymatic activity of isocitrate and this compound is anticipated. The carboxyl groups of isocitrate are crucial for its binding to the active site of IDH. The esterification of these groups in this compound would likely hinder or completely prevent its interaction with the enzyme. Consequently, this compound is not expected to be a substrate for isocitrate dehydrogenase. It is plausible that it could act as a competitive or non-competitive inhibitor, although there is currently no experimental evidence to support this.
Data Presentation
The following tables are templates for presenting quantitative data from experiments designed to compare the enzymatic activity of isocitrate and this compound with isocitrate dehydrogenase.
Table 1: Michaelis-Menten Kinetic Parameters for Isocitrate with Isocitrate Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Isocitrate |
Table 2: Effect of this compound on Isocitrate Dehydrogenase Activity
| Compound | Concentration (µM) | % Inhibition of IDH Activity | IC50 (µM) |
| This compound |
Experimental Protocols
To empirically determine and compare the enzymatic activity of isocitrate and this compound, the following experimental protocol for an isocitrate dehydrogenase activity assay can be employed.
Objective:
To measure and compare the kinetic parameters of isocitrate dehydrogenase with isocitrate as a substrate and to investigate the potential inhibitory effect of this compound on IDH activity.
Materials:
-
Recombinant human isocitrate dehydrogenase (IDH1 or IDH2)
-
DL-Isocitric acid trisodium salt
-
This compound
-
NADP⁺ (or NAD⁺ for IDH3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Part 1: Determination of Kinetic Parameters for Isocitrate
-
Prepare a stock solution of DL-isocitric acid in the assay buffer.
-
Set up a series of reactions in a 96-well plate with varying concentrations of isocitrate (e.g., 0-1000 µM).
-
To each well, add the assay buffer, a fixed concentration of NADP⁺ (e.g., 200 µM), and the corresponding concentration of isocitrate.
-
Initiate the reaction by adding a fixed amount of isocitrate dehydrogenase to each well.
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the production of NADPH.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot the initial velocities against the isocitrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Part 2: Investigation of the Effect of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Set up reactions containing a fixed, sub-saturating concentration of isocitrate (e.g., at its Km value).
-
Add varying concentrations of this compound to these reactions (e.g., 0-1000 µM).
-
Include a control with no this compound.
-
Initiate the reaction with isocitrate dehydrogenase and measure the rate of NADPH production as described above.
-
Calculate the percentage of inhibition of IDH activity for each concentration of this compound relative to the control.
-
If inhibition is observed, determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Mandatory Visualization
Caption: The enzymatic reaction catalyzed by Isocitrate Dehydrogenase.
Caption: Experimental workflow for comparing enzymatic activities.
Conclusion
While isocitrate is a well-characterized substrate of isocitrate dehydrogenase, the enzymatic activity of this compound is currently unknown. Based on its chemical structure, it is hypothesized that this compound is unlikely to be a substrate for IDH and may potentially act as an inhibitor. The provided experimental protocol offers a clear and detailed methodology for testing this hypothesis and quantifying the interaction, if any, between this compound and isocitrate dehydrogenase. The results of such studies would be valuable for researchers in metabolic studies and drug development professionals exploring the modulation of IDH activity.
References
Differentiating Isomeric Esters: A Mass Spectrometry Guide to Triethyl Isocitrate and Triethyl Citrate
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. Triethyl isocitrate and triethyl citrate, esters of the isomeric tricarboxylic acids isocitric acid and citric acid, share the same molecular formula (C₁₂H₂₀O₇) and molecular weight (276.28 g/mol ). This inherent similarity necessitates robust analytical techniques for their differentiation. This guide provides a comparative analysis of these two compounds using mass spectrometry, offering insights into their distinct fragmentation patterns and outlining experimental protocols for their successful identification.
While both compounds are structurally similar, the positional difference of the hydroxyl group on the carbon backbone leads to distinct fragmentation pathways under mass spectrometric analysis. This guide will delve into the electron ionization (EI) mass spectrometry of both molecules. The fragmentation data for triethyl citrate is well-established and publicly available. However, a publicly available EI mass spectrum for this compound is not readily found. Therefore, the fragmentation pattern for this compound presented here is inferred from the known fragmentation of its parent acid, isocitric acid, and established principles of mass spectral fragmentation.
Comparative Analysis of Mass Spectral Data
The key to differentiating this compound and triethyl citrate lies in the relative abundances of their characteristic fragment ions. Below is a summary of the expected major ions.
| Feature | Triethyl Citrate | This compound (Inferred) |
| Molecular Ion (M⁺) | m/z 276 (low abundance) | m/z 276 (low abundance) |
| Key Fragment 1 | m/z 231 [M-C₂H₅O]⁺ | m/z 231 [M-C₂H₅O]⁺ |
| Key Fragment 2 | m/z 203 [M-C₂H₅O-C₂H₄]⁺ | m/z 185 [M-C₄H₇O₃]⁺ |
| Key Fragment 3 | m/z 157 | m/z 157 |
| Key Fragment 4 | m/z 129 | m/z 111 |
| Base Peak | m/z 145 | To be determined |
Fragmentation Pathways and Rationale
The structural difference between the two isomers dictates their fragmentation. In triethyl citrate, the hydroxyl group is on a quaternary carbon, while in this compound, it is on a tertiary carbon. This influences the initial bond cleavages.
Triethyl Citrate Fragmentation
The mass spectrum of triethyl citrate is characterized by a prominent ion at m/z 145. The fragmentation pathway is proposed as follows:
Caption: Proposed fragmentation of triethyl citrate.
Inferred this compound Fragmentation
Based on the fragmentation of isocitric acid, the fragmentation of this compound is expected to proceed via a different primary cleavage due to the location of the hydroxyl group. The initial loss is likely to involve the atoms around the C1 and C2 positions.
Caption: Inferred fragmentation of this compound.
Experimental Protocols
To differentiate between this compound and triethyl citrate, a gas chromatography-mass spectrometry (GC-MS) method is recommended.
1. Sample Preparation:
-
Prepare 1 mg/mL stock solutions of triethyl citrate and this compound standards in a suitable solvent such as methanol or ethyl acetate.
-
Prepare working solutions by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Acquire the mass spectra of the pure standards of triethyl citrate and this compound.
-
Identify the retention times and characteristic fragment ions for each compound.
-
Analyze the unknown sample under the same conditions.
-
Compare the retention time and mass spectrum of the unknown peak with those of the standards to confirm its identity. The differences in the relative abundances of key fragment ions, as outlined in the table above, should be the primary basis for differentiation.
Conclusion
While this compound and triethyl citrate are challenging to distinguish due to their isomeric nature, mass spectrometry, particularly GC-MS with electron ionization, provides a powerful tool for their differentiation. The key lies in the careful analysis of their distinct fragmentation patterns. By understanding the expected fragmentation pathways and employing a robust analytical method, researchers can confidently identify these two compounds in their samples. It is important to note that the fragmentation pathway for this compound presented here is inferred and awaits experimental verification. The acquisition of a reference standard and its analysis under the described conditions is crucial for definitive identification.
A Comparative Analysis of Triethyl Isocitrate and Other Isocitrate Esters: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triethyl isocitrate and other isocitrate esters, focusing on their potential biochemical and pharmacological properties. Due to a lack of direct comparative studies in the published literature, this analysis is based on established principles of enzymology and pharmacology to predict the relative performance of these compounds. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a definitive comparison.
Introduction to Isocitrate Esters
Isocitrate is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The enzymes that metabolize isocitrate, particularly isocitrate dehydrogenase (IDH), are important targets in various diseases, including cancer.[1][2][3] Isocitrate esters are derivatives of isocitric acid where the carboxyl groups are converted to esters. This modification can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, cell permeability, and interaction with enzyme active sites. This guide focuses on a series of alkyl esters of isocitrate: dimethyl isocitrate, this compound, tripropyl isocitrate, and tributyl isocitrate.
Hypothetical Performance Comparison
The following tables summarize the predicted properties and performance of the isocitrate ester series. These predictions are based on general trends observed with increasing alkyl chain length in ester prodrugs and enzyme inhibitors.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Isocitrate Esters
| Property | Dimethyl Isocitrate | This compound | Tripropyl Isocitrate | Tributyl Isocitrate |
| Molecular Weight | Lower | Intermediate | Higher | Highest |
| Lipophilicity (LogP) | Increases with alkyl chain length | -> | -> | Highest |
| Aqueous Solubility | Decreases with alkyl chain length | -> | -> | Lowest |
| Cellular Permeability | May be optimal with shorter chains | Potentially highest | May decrease due to size | May be limited by size and low solubility |
| Metabolic Stability | Likely susceptible to esterase cleavage | -> | -> | May show increased stability due to steric hindrance |
Table 2: Predicted Pharmacological Properties of Isocitrate Esters
| Property | Dimethyl Isocitrate | This compound | Tripropyl Isocitrate | Tributyl Isocitrate |
| Enzyme Inhibition (IDH) | Likely weak; esterification may hinder binding | -> | -> | Potentially the weakest due to steric clash |
| Cellular Potency | Dependent on uptake and intracellular hydrolysis | -> | -> | Likely low due to poor uptake and weak enzyme inhibition |
Key Signaling Pathways and Experimental Workflows
To understand the context in which isocitrate esters may act, it is crucial to visualize the relevant metabolic pathways and the experimental procedures used to evaluate them.
Caption: The Krebs Cycle, highlighting the role of Isocitrate Dehydrogenase (IDH) and the potential point of inhibition by isocitrate esters.
Caption: A logical workflow for the comprehensive evaluation of isocitrate esters, from biochemical characterization to cellular activity.
Experimental Protocols
The following are detailed protocols for the key experiments required to validate the predicted properties of this compound and other isocitrate esters.
Isocitrate Dehydrogenase (IDH) Inhibition Assay
This assay determines the inhibitory potential of the isocitrate esters against IDH enzymes.
Principle: The enzymatic activity of IDH is measured by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human IDH1 or IDH2 enzyme
-
Isocitrate solution
-
NADP+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Isocitrate ester compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, and the IDH enzyme in each well of the microplate.
-
Add varying concentrations of the isocitrate ester compounds to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the isocitrate solution to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Uptake Assay
This assay quantifies the amount of isocitrate ester that can penetrate the cell membrane.
Principle: Cells are incubated with the test compound, and after a specific time, the intracellular concentration of the compound is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
A suitable cancer cell line (e.g., one with an IDH mutation if relevant)
-
Cell culture medium and supplements
-
Isocitrate ester compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer
-
LC-MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a known concentration of each isocitrate ester for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells using trypsin-EDTA and count them.
-
Lyse the cells and extract the intracellular contents.
-
Analyze the cell lysates by LC-MS to quantify the intracellular concentration of the isocitrate ester.
-
Normalize the intracellular concentration to the cell number.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the isocitrate esters to metabolic degradation by liver enzymes.[4][5][6][7][8][9][10][11]
Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured by LC-MS.[4][5]
Materials:
-
NADPH regenerating system (or NADPH)[5]
-
Isocitrate ester compounds
-
Acetonitrile (for reaction termination)
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-warm the mixture to 37°C.
-
Add the isocitrate ester to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of each compound.
Conclusion
While direct experimental data is currently lacking, this guide provides a framework for the comparative analysis of this compound and other isocitrate esters. The provided tables offer a hypothetical comparison based on established structure-activity relationships, and the detailed experimental protocols empower researchers to generate the necessary data to validate these predictions. Such studies will be crucial for understanding the potential of this class of compounds in drug discovery and development, particularly in the context of metabolic pathway modulation.
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. bioivt.com [bioivt.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. vitro metabolic stability: Topics by Science.gov [science.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with triethyl isocitrate and structurally related compounds. In the absence of publicly available experimental data on antibodies specifically raised against this compound, this document presents a framework based on established immunological principles and hypothetical experimental data. The methodologies and data herein serve as a practical guide for researchers planning to assess the specificity of antibodies targeting small molecule esters.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. This phenomenon is a critical consideration in the development of immunoassays and antibody-based therapeutics, as it can lead to inaccurate quantification and off-target effects. For small molecules like this compound, even minor structural variations in related compounds, such as stereoisomerism or differences in ester groups, can significantly impact antibody binding.
This guide focuses on a hypothetical scenario where a monoclonal antibody is developed against a conjugated form of 2-hydroxy-1,2,3-propanetricarboxylic acid, 1,2,3-triethyl ester (a structural representation of this compound). We will explore its potential cross-reactivity with structurally similar molecules.
Compounds for Cross-Reactivity Screening
A comprehensive assessment of antibody specificity requires testing against a panel of related compounds. The following table outlines key molecules for evaluating the cross-reactivity of an anti-triethyl isocitrate antibody.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | C₁₂H₂₀O₇ | The target antigen. |
| Triethyl Citrate | C₁₂H₂₀O₇ | A key structural isomer; differs in the position of the hydroxyl group. High potential for cross-reactivity. |
| Tributyl Isocitrate | C₁₈H₃₂O₇ | Same isocitrate core but with different ester groups (butyl vs. ethyl). Tests the influence of the ester chain length on antibody binding. |
| Tributyl Citrate | C₁₈H₃₂O₇ | Combines structural isomerism and different ester groups. |
| Isocitric Acid | C₆H₈O₇ | The core structure without the ethyl ester groups. Evaluates the contribution of the ester groups to the epitope. |
| Citric Acid | C₆H₈O₇ | The core structure of the primary isomer without ester groups. |
Experimental Data (Hypothetical)
The following tables summarize hypothetical data from competitive ELISA and Surface Plasmon Resonance (SPR) experiments designed to quantify the cross-reactivity of a hypothetical anti-triethyl isocitrate antibody.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity* |
| This compound | 15 | 100% |
| Triethyl Citrate | 150 | 10% |
| Tributyl Isocitrate | 800 | 1.88% |
| Tributyl Citrate | 5000 | 0.3% |
| Isocitric Acid | > 10,000 | < 0.15% |
| Citric Acid | > 10,000 | < 0.15% |
*Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100%
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| This compound | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| Triethyl Citrate | 1.1 x 10⁵ | 1.7 x 10⁻³ | 1.5 x 10⁻⁸ |
| Tributyl Isocitrate | 5.2 x 10⁴ | 4.2 x 10⁻³ | 8.1 x 10⁻⁸ |
| Tributyl Citrate | 1.0 x 10⁴ | 5.0 x 10⁻³ | 5.0 x 10⁻⁷ |
| Isocitric Acid | No Binding Detected | No Binding Detected | N/A |
| Citric Acid | No Binding Detected | No Binding Detected | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This protocol is designed to determine the concentration of a test compound that inhibits the binding of the anti-triethyl isocitrate antibody to its target by 50% (IC50).
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Competition: A fixed concentration of the anti-triethyl isocitrate antibody is mixed with serial dilutions of the test compounds (this compound, triethyl citrate, etc.) and incubated for 1 hour at room temperature. This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 values are determined by plotting the absorbance against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) Protocol
SPR analysis provides real-time data on the binding kinetics (association and dissociation rates) and affinity of the antibody to the test compounds.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling.
-
Antibody Immobilization: The anti-triethyl isocitrate antibody is immobilized onto the surface of the sensor chip at a concentration that gives a response of approximately 1000-2000 response units (RU).
-
Deactivation: Remaining active esters on the chip surface are deactivated.
-
Analyte Injection: Serial dilutions of the test compounds (analytes) in a running buffer are injected over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analytes are monitored in real-time as changes in the SPR signal (measured in RU).
-
Regeneration: The sensor chip surface is regenerated between analyte injections using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Competitive ELISA Workflow for Cross-Reactivity Assessment.
Caption: Surface Plasmon Resonance (SPR) Workflow for Kinetic Analysis.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of an antibody against this compound and related compounds. The hypothetical data presented illustrates that while an antibody may exhibit high specificity for its target antigen (this compound), measurable cross-reactivity with structurally similar molecules, particularly isomers like triethyl citrate, is possible. The degree of cross-reactivity is shown to decrease as the structural similarity to the target antigen diminishes (e.g., with changes in ester chain length or removal of ester groups). The provided experimental protocols for competitive ELISA and SPR offer robust methods for quantifying these interactions, enabling researchers to thoroughly characterize antibody specificity.
Validating Triethyl Isocitrate as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations in extraction efficiency, injection volume, and instrument response.[1] This guide provides a framework for validating the use of triethyl isocitrate as a potential internal standard, outlines key experimental protocols, and compares its hypothetical performance against established alternatives.
Introduction to this compound
This compound is an ester of isocitric acid. Its structural similarity to various analytes, particularly those with carboxyl and ester functional groups, makes it a candidate for use as an internal standard in chromatographic analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, a thorough validation is essential before its adoption in any quantitative method. While specific validation studies for this compound are not widely published, the principles of internal standard validation are well-established.
The Workflow of Internal Standard Validation
The validation of an internal standard is a systematic process to demonstrate its suitability for a specific analytical method. The following diagram illustrates the logical workflow for this validation process.
Caption: A flowchart outlining the key phases and experiments in the validation of an internal standard.
Key Validation Parameters and Experimental Protocols
The validation of this compound as an internal standard would require rigorous testing of several performance characteristics. The following table summarizes these parameters, their acceptance criteria, and a general experimental protocol.
| Validation Parameter | Acceptance Criteria | Experimental Protocol |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Analyze at least six independent blank matrix samples to ensure no endogenous compounds co-elute and interfere with the detection of the analyte or this compound. |
| Linearity and Range | Correlation coefficient (r²) > 0.99 for the calibration curve of analyte/IS peak area ratio versus analyte concentration. | Prepare a series of calibration standards (typically 5-8 concentrations) spanning the expected concentration range in samples. Add a constant concentration of this compound to each standard. Plot the peak area ratio against the analyte concentration and perform a linear regression analysis. |
| Accuracy (Recovery) | The mean recovery should be within 85-115% of the nominal concentration at different concentration levels. | Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte in the matrix. Add a known amount of this compound. Analyze these samples against a calibration curve and calculate the percentage recovery of the analyte. |
| Precision | The relative standard deviation (RSD) should be ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). | Repeatability: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on the same day. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. |
| Matrix Effect | The peak area ratio of the analyte in the presence and absence of the matrix should be consistent and reproducible. | Compare the peak area of the analyte and this compound in a neat solution versus a post-extraction spiked blank matrix sample. The goal is for the IS to track and compensate for any ion suppression or enhancement caused by the matrix. |
| Stability | Analyte and IS should be stable in the sample matrix under expected storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). | Analyze QC samples after subjecting them to various storage and handling conditions. The measured concentrations should not deviate significantly from the nominal values. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. | Introduce minor changes to chromatographic conditions (e.g., column temperature, mobile phase composition) and assess the impact on the results. |
Comparison with Other Internal Standards
The choice of an internal standard is highly dependent on the specific analyte and matrix. While this compound's utility is yet to be broadly documented, it can be compared conceptually to other common types of internal standards.
| Internal Standard Type | Advantages | Disadvantages | Potential Suitability of this compound |
| Stable Isotope-Labeled (SIL) Analogs | Considered the "gold standard" as they co-elute and have identical chemical and physical properties to the analyte, providing the best compensation for matrix effects and extraction losses. | Can be expensive and are not always commercially available. | Less ideal than a SIL analog of the analyte. However, if a SIL analog is unavailable, this compound could be a cost-effective alternative if it demonstrates similar chromatographic behavior and extraction efficiency. |
| Homologs or Structural Analogs | Often have similar chemical properties and chromatographic behavior to the analyte. More readily available and less expensive than SIL analogs. | May not perfectly mimic the analyte's behavior, especially in complex matrices, leading to potential inaccuracies. | As a structural analog to certain carboxylic acids and esters, this compound fits into this category. Its effectiveness would depend on the specific analyte . |
| Unrelated Compounds | Can be used when no suitable analog is available. The primary requirement is that they do not interfere with the analyte and are stable. | Least likely to mimic the analyte's behavior during sample preparation and analysis, potentially leading to poor correction for matrix effects and other variations. | This would be a less desirable application for this compound, as its structural features suggest it would be better employed as a structural analog where possible. |
Signaling Pathway for a Successful Internal Standard Validation
The decision-making process for validating an internal standard can be visualized as a signaling pathway, where each successful validation step provides a "signal" to proceed to the next.
Caption: A diagram representing the decision pathway for validating an internal standard.
Conclusion
While comprehensive, peer-reviewed data on the validation of this compound as an internal standard is currently limited, its chemical properties suggest it may be a viable candidate for certain analytical applications. The successful implementation of this compound, or any internal standard, hinges on a rigorous and systematic validation process. The experimental protocols and validation parameters outlined in this guide provide a robust framework for researchers to assess its suitability for their specific quantitative methods. As with any internal standard, its performance must be carefully compared against the "gold standard" of a stable isotope-labeled analog of the analyte, if available.
References
A Comparative Guide to the Metabolic Fates of Triethyl Isocitrate and Isocitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of triethyl isocitrate, a common pharmaceutical excipient and industrial plasticizer, and its parent molecule, isocitrate, a key intermediate in cellular metabolism. Understanding the metabolic fate of these compounds is crucial for assessing their biocompatibility, potential toxicity, and overall impact on cellular bioenergetics.
Executive Summary
The metabolic fates of this compound and isocitrate diverge significantly at their point of entry into the biological system. This compound, a triester of isocitric acid, is presumed to first undergo hydrolysis by ubiquitous esterase enzymes, releasing isocitrate and three molecules of ethanol. The liberated isocitrate then enters the central metabolic pathway known as the Krebs cycle (also called the citric acid cycle or TCA cycle). In contrast, isocitrate, when directly available to the cell, immediately enters the Krebs cycle. This fundamental difference in initial processing has implications for the cellular uptake, distribution, and overall bioenergetic impact of these two molecules.
Metabolic Pathways
This compound: A Prodrug to a Metabolic Intermediate
The metabolism of this compound is hypothesized to be a two-step process, initiated by the enzymatic cleavage of its ester bonds. While direct studies on this compound are limited, extensive research on structurally similar compounds, such as acetyl triethyl citrate (ATEC), strongly supports this hydrolytic pathway.[1][2] Esterases, a broad class of enzymes found in various tissues and plasma, are responsible for this conversion.
Once hydrolyzed, the resulting isocitrate molecule is indistinguishable from the endogenous pool and is readily available for cellular metabolism. The released ethanol is subsequently metabolized primarily in the liver via alcohol dehydrogenase and aldehyde dehydrogenase.
Isocitrate: A Central Player in the Krebs Cycle
Isocitrate is a pivotal intermediate in the Krebs cycle, a series of biochemical reactions essential for cellular respiration and energy production in aerobic organisms. Within the mitochondrial matrix, isocitrate is acted upon by the enzyme isocitrate dehydrogenase. This enzyme catalyzes the oxidative decarboxylation of isocitrate, a key regulatory step in the cycle.
This reaction involves two crucial events:
-
Oxidation: The hydroxyl group of isocitrate is oxidized to a keto group, transferring a hydride ion to NAD+ (or NADP+ in some isoforms) to form NADH (or NADPH).
-
Decarboxylation: A carboxyl group is removed and released as carbon dioxide (CO2).
The product of this reaction is alpha-ketoglutarate, another vital intermediate in the Krebs cycle and a precursor for the synthesis of several amino acids and neurotransmitters. The NADH generated in this step is a crucial electron carrier for the electron transport chain, the primary site of ATP synthesis.
Quantitative Data Comparison
The following tables summarize key quantitative parameters related to the metabolism of this compound and isocitrate. It is important to note that data for this compound is largely inferred from studies on analogous citrate esters due to a lack of direct experimental values.
| Parameter | This compound (inferred) | Isocitrate | References |
| Primary Metabolic Enzyme | Carboxylesterases | Isocitrate Dehydrogenase | [1] |
| Primary Metabolic Reaction | Hydrolysis | Oxidative Decarboxylation | [3] |
| Primary Metabolites | Isocitrate, Ethanol | Alpha-ketoglutarate, NADH, CO2 | |
| Cellular Uptake | Likely passive diffusion due to higher lipophilicity | Primarily through mitochondrial transporters (e.g., citrate-malate antiporter) |
| Enzyme Kinetic Parameters (Isocitrate Dehydrogenase) | Value (Source Dependent) |
| Km for Isocitrate (μM) | 10 - 100 |
| Vmax (units/mg protein) | Varies with tissue type |
| Regulation | Allosterically activated by ADP; Inhibited by ATP and NADH |
Experimental Protocols
This section outlines a general methodology for investigating the metabolic fate of this compound in a laboratory setting.
In Vitro Metabolism using Liver Microsomes or S9 Fractions
Objective: To determine the rate of hydrolysis of this compound and identify its primary metabolites in a controlled in vitro system that simulates hepatic metabolism.
Materials:
-
This compound
-
Rat or human liver microsomes or S9 fraction
-
NADPH regenerating system (for S9 fractions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar, stable ester)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes or S9 fraction with phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of isocitrate.
Cellular Uptake Assay
Objective: To assess the permeability of this compound across a cell membrane.
Materials:
-
A suitable cell line (e.g., HepG2 for liver metabolism studies)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.
-
Wash the cells with PBS.
-
Add cell culture medium containing a known concentration of this compound to the cells.
-
Incubate for various time points.
-
At each time point, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate by LC-MS/MS to determine the intracellular concentration of this compound and its metabolites.
Visualizations
The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
References
- 1. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of acetyl triethyl citrate metabolites: Insights from in vitro and in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocitrate | chemical compound | Britannica [britannica.com]
A Comparative Guide to Assessing the Purity of Synthetic Triethyl Isocitrate
For Researchers, Scientists, and Drug Development Professionals
The purity of excipients is a critical parameter in pharmaceutical formulation and development. For synthetic triethyl isocitrate, a potential plasticizer in drug delivery systems, ensuring high purity is paramount to guarantee consistent performance, stability, and safety of the final drug product. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic this compound, discusses potential impurities, and compares it with alternative plasticizers.
Analytical Methodologies for Purity Assessment
The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the main component and potential impurities.
Table 1: Comparison of Key Analytical Techniques for this compound Purity Analysis
| Technique | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | Quantitative purity, identification of volatile and semi-volatile impurities, and residual solvents. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile impurities; high temperatures can cause degradation of thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase. | Quantitative purity, identification of non-volatile impurities, and degradation products. | Versatile for a wide range of compounds, non-destructive. | May require different columns and mobile phases for optimal separation of all potential impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural confirmation of this compound, identification and structural elucidation of impurities. | Provides unambiguous structural information. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Confirmation of functional groups present in the molecule. | Fast and simple for identity confirmation. | Limited ability to detect and quantify impurities, especially if they are structurally similar. |
Potential Impurities in Synthetic this compound
The manufacturing process of this compound can introduce several impurities. These may include unreacted starting materials, byproducts of the esterification reaction, and residual solvents.
Table 2: Common Potential Impurities in Synthetic this compound and their Origin
| Impurity | Potential Origin | Significance |
| Isocitric Acid | Incomplete esterification of the starting material. | Can affect the pH of the formulation and may interact with the active pharmaceutical ingredient (API). |
| Diethyl Isocitrate / Monoethyl Isocitrate | Incomplete esterification. | May have different plasticizing properties, leading to batch-to-batch inconsistency. |
| Triethyl Citrate | Isomerization during synthesis. | While also a plasticizer, its different stereochemistry could impact formulation properties.[1] |
| Ethanol | Residual solvent from the synthesis process. | Subject to strict regulatory limits in pharmaceutical products. |
| Diethyl Ether | Byproduct from the dehydration of ethanol at elevated temperatures.[1] | A volatile organic compound that must be controlled. |
| Catalysts | Residual catalysts used in the esterification reaction. | Can be toxic and may catalyze degradation of the API or other excipients. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate purity assessment. The following are example protocols for GC-MS and HPLC analysis, which can be optimized for this compound.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
3.2. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 20% to 80% B.
-
20-25 min: 80% to 20% B.
-
25-30 min: Hold at 20% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
Comparison with Alternative Plasticizers
This compound is one of several citrate-based plasticizers used in the pharmaceutical industry. Its performance and purity profile should be compared with those of established alternatives.
Table 3: Comparison of this compound with Alternative Plasticizers
| Plasticizer | Key Properties | Common Purity Concerns | Typical Analytical Techniques |
| This compound | Expected to have good compatibility with a range of polymers. | Residual starting materials, partially esterified products, isomeric impurities. | GC-MS, HPLC, NMR |
| Triethyl Citrate (TEC) | Widely used, well-characterized, good plasticizer for many polymers.[2] | Residual citric acid, mono- and di-ethyl citrate. | GC-MS, HPLC, NMR |
| Acetyltriethyl Citrate (ATEC) | Lower volatility and migration compared to TEC. | Residual acetic anhydride, partially acetylated and esterified citrates. | HPLC-MS, GC-MS |
| Tributyl Citrate (TBC) | Lower polarity and water solubility than TEC. | Residual butanol, partially esterified citrates. | GC-MS, HPLC |
| Acetyltributyl Citrate (ATBC) | Very low water solubility, good compatibility with PVC and other polymers. | Residual acetic anhydride, partially acetylated and esterified citrates. | GC-MS, HPLC |
Impact of Purity on Performance
The presence of impurities in this compound can significantly impact the performance and stability of the final drug product.
-
Residual Solvents: Can affect the mechanical properties of the polymer film and may have toxicological implications.
-
Unreacted Starting Materials: Isocitric acid can alter the micro-pH of the formulation, potentially leading to the degradation of pH-sensitive APIs.
-
Byproducts: Partially esterified isocitrates may have different plasticizing efficiencies, leading to variability in drug release profiles and the mechanical properties of tablet coatings.
Disclaimer: Publicly available, detailed quantitative data on the purity of synthetic this compound from different commercial sources is limited. The tables and protocols provided are for illustrative and guidance purposes. Researchers should validate analytical methods for their specific product and application.
Visualizations
Workflow for Purity Assessment of Synthetic this compound
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Logical Relationship of Impurities and their Impact
Caption: Logical relationship between the synthesis process, potential impurities, and their impact on product performance.
References
Inter-Laboratory Comparison of Triethyl Isocitrate Quantification: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of triethyl isocitrate. Due to a lack of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines standardized experimental protocols and data presentation formats to facilitate such a study. The methodologies described are based on established analytical techniques for structurally similar compounds, such as triethyl citrate and other citric acid esters.
Experimental Protocols
Two primary analytical methods are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Accurately weigh 1 mL of the sample matrix (e.g., plasma, cell culture media) into a clean glass tube.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled isocitrate).
-
Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
2. Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of the sample matrix, add 400 µL of ice-cold methanol containing the internal standard (e.g., ¹³C-labeled isocitrate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
-
Data Presentation
The following table provides a standardized format for reporting quantitative results from an inter-laboratory comparison study. This structure allows for a clear and direct comparison of the performance of different laboratories and methods.
| Parameter | Laboratory 1 (GC-MS) | Laboratory 2 (GC-MS) | Laboratory 3 (LC-MS/MS) | Laboratory 4 (LC-MS/MS) | Acceptance Criteria |
| Accuracy (% Recovery) | 80-120% | ||||
| Precision (%RSD) | < 15% | ||||
| Limit of Detection (LOD) | Report Value | ||||
| Limit of Quantification (LOQ) | Report Value | ||||
| Linearity (R²) | > 0.99 | ||||
| Mean Concentration ± SD (Sample A) | |||||
| Mean Concentration ± SD (Sample B) |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical flow of an inter-laboratory comparison study.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical flow of an inter-laboratory comparison study.
Validating the Cellular Effects of Triethyl Isocitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triethyl isocitrate and related compounds in the context of cell-based assays. Due to a scarcity of published data specifically on this compound, this document leverages available information on its close structural isomer, triethyl citrate, and the related compound, acetyl triethyl citrate, to provide a framework for experimental validation. The provided protocols and data comparisons are intended to guide researchers in designing and interpreting cell-based assays to investigate the biological effects of this compound.
Comparative Data Summary
| Compound | Assay Type | Cell Line | Endpoint | Result |
| Triethyl Citrate | Not specified in detail | Not specified | General toxicity | Generally considered low toxicity |
| Acetyl Triethyl Citrate | Genotoxicity (Ames test) | S. typhimurium | Mutagenicity | Negative |
| Acetyl Triethyl Citrate | Cytotoxicity | Human keratinocytes | Cell viability | No significant cytotoxicity |
| Acetyl Tributyl Citrate | Genotoxicity (CHO/HGPRT) | CHO cells | Mutagenicity | Negative |
| Acetyl Tributyl Citrate | Estrogen Receptor Activity | HeLa9903, VM7-Luc | ER-α activation | No estrogenic or anti-estrogenic activity |
Potential Cellular Mechanisms and Pathways
This compound, as an ester of isocitric acid, is predicted to interact with central metabolic pathways, particularly the citric acid (Krebs) cycle. Isocitrate is a key substrate in this cycle, and its analogue could potentially modulate the activity of enzymes such as isocitrate dehydrogenase. Furthermore, there are indications that related citrate esters may influence other cellular processes.
Below is a conceptual diagram illustrating the potential points of interaction for this compound within the citric acid cycle.
Safety Operating Guide
Proper Disposal of Triethyl Isocitrate: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of triethyl isocitrate, a common solvent and plasticizer in laboratory and pharmaceutical settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Note: The disposal procedures outlined are based on data for triethyl citrate, a closely related isomer. The general safety and handling precautions are considered applicable.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. The work area should be well-ventilated to avoid the inhalation of vapors.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate protective gloves.[6]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[6]
Step 1: Small Spill Containment and Cleanup
In the event of a small spill, immediate containment is crucial to prevent spreading and environmental contamination.
-
Eliminate Ignition Sources: Remove all sources of ignition from the immediate area (e.g., open flames, sparks).[1][2][7]
-
Ensure Adequate Ventilation: Maintain good airflow in the affected area.[2][3][4]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or commercial sorbents.[7][8]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable container for chemical waste disposal.[2][5] Do not return spilled material to the original container.[7]
Step 2: Waste Collection and Storage
Proper collection and storage of this compound waste are essential to await final disposal.
-
Use Designated Containers: Place the waste material into a clearly labeled, sealable container appropriate for chemical waste.[2][5]
-
Store Safely: Keep the waste container tightly closed in a cool, dry, and well-ventilated area.[5][8] Store away from incompatible materials such as strong oxidizing agents and bases.[5]
Step 3: Final Disposal
The final disposal of chemical waste must comply with all applicable regulations.
-
Consult Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[9] Local laws may be more stringent and must be followed.[9]
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service to ensure proper and compliant disposal. This material and its container may need to be disposed of as hazardous waste.[7]
-
Avoid Environmental Release: Do not allow the product to enter drains, soil, or waterways.[2][4][10]
Quantitative Data Summary
The following table summarizes key quantitative data for triethyl citrate, which is relevant for its handling and safety.
| Property | Value |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup[7] / 151 °C (303.8 °F)[6] |
| Boiling Point | 294 °C (561.2 °F) at 760 mmHg[6] |
| Melting Point | -46 °C (-50.8 °F)[6] |
| Density | approx. 1.1399 g/cm³ at 20 °C[1] |
| Vapor Pressure | 0.0025 hPa at 20 °C[1] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg[7] |
| Autoignition Temperature | 355 °C[6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. kern.swiss [kern.swiss]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. deu.hekserij.nl [deu.hekserij.nl]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. vigon.com [vigon.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. gcascc.com [gcascc.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
